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  • Product: 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
  • CAS: 1215206-61-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid Introduction In the landscape of modern drug discovery and materials science, the precise character...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular properties is paramount. It is the foundation upon which rational design, formulation development, and toxicological assessment are built. This guide provides a comprehensive technical overview of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a substituted biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, valued for its conformational flexibility and ability to engage with biological targets. The specific functionalization of this core—a carboxylic acid, a phenolic hydroxyl, and a methoxy ether—imparts a unique combination of acidic, lipophilic, and hydrogen-bonding characteristics that dictate its behavior in both chemical and biological systems.

This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide not only the "what" but the "why"—the causality behind experimental choices and the logic that underpins the generation of reliable physicochemical data. The protocols described herein are designed as self-validating systems, ensuring the integrity and trustworthiness of the results.

Compound Identification and Structure

Accurate identification is the cornerstone of any chemical analysis. The structural features of this molecule are key to understanding its properties. It possesses two ionizable protons—one on the carboxylic acid and one on the phenolic hydroxyl group—making its charge state highly dependent on pH.

  • IUPAC Name: 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

  • CAS Number: 400749-59-9[1]

  • Molecular Formula: C₁₄H₁₂O₄

  • Molecular Weight: 244.24 g/mol

  • Chemical Structure: (A representative image would be placed here)

Summary of Physicochemical Properties

The following table summarizes the key physicochemical parameters for 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. It is critical to note that due to the compound's specific substitution pattern, extensive experimental data is not widely published. Therefore, this table combines available data for close structural analogs with high-quality predicted values to provide a robust preliminary profile.

PropertyValue (Predicted/Estimated)Method/SourceSignificance in Drug Development
pKa₁ (Carboxylic Acid) ~4.0 - 4.5Estimated based on benzoic acid derivatives.[2][3]Determines charge state and solubility at physiological pH.
pKa₂ (Phenolic OH) ~9.5 - 10.5Estimated based on phenol derivatives.Influences hydrogen bonding and solubility at higher pH.
logP (Octanol/Water) 3.0 - 3.5Predicted (e.g., XLogP3). Based on data for 4'-Methoxy-biphenyl-3-carboxylic acid (XLogP3 = 3.0).[4]Key indicator of lipophilicity, impacting membrane permeability and metabolism.
Aqueous Solubility Poorly solubleInferred from high logP value.Affects dissolution rate, bioavailability, and formulation strategies.
Melting Point (Tm) Data Not AvailableTo be determined by DSC.Important for solid-state characterization, stability, and formulation processing.
Decomposition Temp. (Td) Data Not AvailableTo be determined by TGA.Defines the upper limit of thermal stability for processing and storage.

Ionization Behavior: pKa Determination

The pKa, or acid dissociation constant, is arguably the most critical physicochemical property for any ionizable compound. It dictates the extent of ionization at a given pH, which in turn governs solubility, permeability, and receptor binding. This molecule is diprotic, with two distinct pKa values corresponding to the carboxylic acid and the phenolic hydroxyl group. The carboxylic acid is the more acidic proton, while the phenolic proton is significantly less acidic.

Causality Behind Experimental Choices

Potentiometric titration is the gold-standard method for pKa determination due to its high accuracy and direct measurement of proton dissociation. The choice of a co-solvent system (e.g., methanol/water or DMSO/water) is often necessary for compounds with low aqueous solubility. The procedure must be meticulously controlled for temperature and ionic strength, as both can influence pKa values.

Detailed Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve in a minimal amount of a suitable organic co-solvent (e.g., methanol). Dilute with deionized, degassed water to a final volume of 25-50 mL. The final co-solvent percentage should be as low as possible to minimize its effect on the apparent pKa.

  • System Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).

  • Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature. Purge the headspace with an inert gas like nitrogen or argon to prevent dissolution of CO₂, which can interfere with the titration of bases.

  • Titrant Addition: Add a standardized solution of a strong base (e.g., 0.1 M KOH) in precise, small increments using a calibrated automated titrator.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the first and second derivative plots of the titration curve, corresponding to the pH at the half-equivalence points. For a diprotic acid, two inflection points will be observed.

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis A Weigh Compound B Dissolve in Co-solvent A->B C Dilute with Degassed Water B->C E Titrate with Standardized Base C->E D Calibrate pH Meter D->E F Record pH vs. Volume E->F G Plot Titration Curve F->G H Calculate Derivatives G->H I Determine pKa at Half-Equivalence Points H->I

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: LogP Measurement

Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithmic form, logP. It is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A high logP value, as predicted for this compound, suggests good membrane permeability but may also indicate poor aqueous solubility and higher potential for metabolic clearance.

Causality Behind Experimental Choices

The "shake-flask" method is the traditional and most reliable method for logP determination. It directly measures the partitioning of the compound between two immiscible phases, typically n-octanol and water, after they have reached equilibrium. The choice of n-octanol is a well-established surrogate for biological lipid membranes. It is crucial to use pre-saturated solvents to prevent volume changes during the experiment. The pH of the aqueous phase must be controlled to ensure the compound is in its neutral, un-ionized form, as the ionized species will have vastly different partitioning behavior.

Detailed Experimental Protocol: Shake-Flask Method
  • Solvent Preparation: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH ~2, to ensure the carboxylic acid is fully protonated). Vigorously mix equal volumes of the n-octanol and buffer for several hours, then allow them to separate overnight to create pre-saturated phases.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol phase at a known concentration.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 2-24 hours) to allow equilibrium to be reached. This should be confirmed by measuring the concentration at different time points until it remains constant.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Visualization: LogP Determination Workflow

LogP_Workflow cluster_analysis Analysis A Prepare Pre-saturated n-Octanol & Buffer B Create Stock Solution in n-Octanol A->B C Combine Phases & Agitate to Equilibrate B->C D Separate Phases (Centrifugation) C->D E Measure Concentration in Octanol Phase D->E F Measure Concentration in Aqueous Phase D->F G Calculate logP E->G F->G

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility

Solubility is the thermodynamic equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. For oral drug candidates, poor aqueous solubility is a major hurdle to achieving adequate bioavailability. Understanding solubility across a range of pH values is crucial, especially for an ionizable molecule like this one.

Causality Behind Experimental Choices

The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility. It ensures that the solution is in equilibrium with the most stable solid form of the compound. Kinetic solubility methods, while higher-throughput, often measure the concentration before precipitation from a DMSO stock, which can lead to overestimated and less reliable values. For a definitive characterization, the thermodynamic approach is required.

Detailed Experimental Protocol: Equilibrium Shake-Flask Solubility
  • Media Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The presence of undissolved solid throughout the experiment is essential.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37 °C for biopharmaceutical relevance) for an extended period (typically 24-72 hours).

  • Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). The concentration should be consistent between the time points.

  • Sample Processing: After equilibration, allow the vials to stand, then withdraw a sample of the supernatant. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid by a technique like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.

Visualization: Solubility Determination Workflow

Solubility_Workflow A Add Excess Solid to pH Buffers B Agitate at Constant Temperature (e.g., 37°C) A->B C Sample at Multiple Time Points (e.g., 24h, 48h) B->C F Analyze Remaining Solid (Optional, by XRPD) B->F D Filter Supernatant to Remove Solid C->D E Quantify Concentration by HPLC-UV D->E G Report Equilibrium Solubility (mg/mL) E->G

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Characterization (Expected)

  • ¹H NMR Spectroscopy:

    • Aromatic Region (δ 6.8-8.2 ppm): A complex series of multiplets is expected for the seven aromatic protons on the two rings. The substitution patterns will lead to distinct splitting patterns (doublets, triplets, etc.).

    • Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to three protons.

    • Acidic Protons (δ >10 ppm): The carboxylic acid and phenolic hydroxyl protons will appear as broad singlets. Their chemical shifts will be highly dependent on solvent and concentration. These signals will be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (δ ~165-175 ppm): The carboxylic acid carbonyl carbon will appear in the downfield region.

    • Aromatic Carbons (δ ~110-160 ppm): A total of 12 signals for the aromatic carbons are expected. The carbons attached to oxygen (C-O) will be the most downfield in this region.

    • Methoxy Carbon (δ ~55-60 ppm): The methyl carbon of the methoxy group will appear in the upfield region.

  • FT-IR Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[5][6][7]

    • O-H Stretch (Phenol): A broad absorption band around 3200-3600 cm⁻¹, which may be partially obscured by the carboxylic acid O-H stretch.

    • C-H Stretch (Aromatic/Alkyl): Sharp peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

    • C=O Stretch (Carbonyl): A very strong, sharp absorption band between 1680-1710 cm⁻¹ for the conjugated carboxylic acid.[5][6]

    • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: Strong bands in the 1210-1320 cm⁻¹ region, associated with the carboxylic acid and ether linkages.[5]

Thermal Properties

Thermal analysis is essential for determining the stability and physical state of a compound. Differential Scanning Calorimetry (DSC) is used to measure melting point and other phase transitions, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating thermal decomposition.

Detailed Experimental Protocol: TGA/DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an appropriate TGA or DSC pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the furnace with a high-purity inert gas (e.g., nitrogen at 20-50 mL/min). The inert atmosphere is critical to prevent oxidative degradation, ensuring that measured events correspond to thermal transitions and decomposition, not combustion.

  • Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 500 °C).

  • Data Acquisition: The instruments will record the heat flow (DSC) and weight percentage (TGA) as a function of temperature.

  • Data Analysis:

    • DSC Thermogram: The melting point (Tm) is identified as the peak of the endothermic event. The area under this peak corresponds to the enthalpy of fusion.

    • TGA Thermogram: The onset of decomposition (Td) is determined from the initial significant weight loss. Temperatures for 5% and 10% weight loss are also reported as standard stability indicators.

Visualization: Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_output Data Output & Analysis A Weigh Sample into TGA/DSC Pan B Load Sample & Reference into Instrument A->B C Purge with Inert Gas (e.g., Nitrogen) B->C D Heat at a Constant Rate (e.g., 10°C/min) C->D E Record Heat Flow (DSC Thermogram) D->E F Record Weight % (TGA Thermogram) D->F G Determine Tm (Melting Point) E->G H Determine Td (Decomposition Temp.) F->H

Caption: General workflow for thermal analysis using TGA and DSC.

Synthesis Overview

The construction of the biphenyl core is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. A plausible retrosynthetic analysis suggests disconnecting the central biphenyl bond.

Proposed Synthetic Route (Suzuki Coupling): A suitable approach would involve the coupling of a boronic acid (or ester) derivative of one ring with a halide (bromide or iodide) derivative of the other ring. For example:

  • Reactant A: 3-Bromo-4-hydroxy-5-methoxybenzoic acid (or its corresponding ester for protecting the acid).

  • Reactant B: Phenylboronic acid.

These two fragments would be reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent mixture (e.g., dioxane/water) to form the target molecule.

References

  • PubChem. 4'-Methoxy-biphenyl-3-carboxylic acid. Available from: [Link]

  • Google Patents. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
  • ResearchGate. Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Available from: [Link]

  • NIST. Apocynin - NIST Chemistry WebBook. Available from: [Link]

  • ChemBK. 4-Hydroxy-3-methoxyacetophenone. Available from: [Link]

  • ResearchGate. (PDF) 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). Available from: [Link]

  • NIST. 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- - NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Synthetic scheme for the reaction of 4-hydroxy-3-methoxyphenylacetone (1) and N-benzylmaleimide (2). Available from: [Link]

  • ResearchGate. 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

  • NextSDS. 4-HYDROXY-3'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Available from: [Link]

  • Google Patents. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • ACS Publications. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Available from: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Quest Journals. Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4-Hydroxy-3-methoxy benzaldehyde and 2- Amino-3- methylbutanoic acid. Available from: [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2) :. Available from: [Link]

  • NIH National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Available from: [Link]

  • Monkey Mind. carboxylic acid pKa calculations. Available from: [Link]

  • NextSDS. [1,1-BIPHENYL]-4-CARBOXYLIC ACID, 3-METHOXY-, METHYL ESTER — Chemical Substance Information. Available from: [Link]

  • NIST. Apocynin - NIST Chemistry WebBook. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Abstract This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. The narrative is structured to guide researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. The narrative is structured to guide researchers and drug development professionals through the entire computational workflow, from foundational principles and target selection to detailed experimental protocols and rigorous data interpretation. By emphasizing the causality behind methodological choices, this document serves as both a practical guide and an educational resource, ensuring that the described protocols are self-validating and grounded in established scientific principles. The methodologies focus on the use of widely accessible and validated open-source tools, such as AutoDock Vina, to predict the binding affinity and interaction patterns of the subject compound against a relevant biological target, Cyclooxygenase-2 (COX-2).

Introduction: The Convergence of Computational Chemistry and Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3] In the context of drug discovery, it is an indispensable tool used to forecast the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[1][4][5] This in silico approach allows for the rapid screening of virtual compound libraries, prioritizing candidates for synthesis and experimental testing, thereby saving significant time and resources.[2][6]

1.1. The Compound of Interest: 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

The subject of this guide, 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, is a biphenyl derivative. Compounds with biphenyl scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The hydroxyl, methoxy, and carboxylic acid functional groups suggest potential for various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for molecular recognition at a protein's binding site.[5] The structural features of this compound are reminiscent of those found in non-steroidal anti-inflammatory drugs (NSAIDs).

1.2. Rationale for Target Selection: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins, which are mediators of inflammation and pain.[7][8][9] The enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is inducible and is significantly upregulated during inflammatory processes.[7][10][11]

The structural similarity of our compound to known anti-inflammatory agents makes COX-2 an excellent and logical therapeutic target for this study. Selective inhibition of COX-2 over COX-1 is a key goal in the development of safer NSAIDs, as it can reduce inflammation while minimizing gastrointestinal side effects.[12] Therefore, this guide will focus on docking 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid into the active site of human COX-2.

Pre-Docking Preparations: Foundational Steps for Accuracy

The axiom "garbage in, garbage out" is particularly resonant in computational studies. The accuracy of any molecular docking simulation is fundamentally dependent on the quality of the input structures for both the ligand and the protein target.

2.1. Ligand Preparation: From 2D Structure to 3D Conformation

A 2D chemical structure is insufficient for docking; a three-dimensional, energetically minimized conformation is required.[13] This process ensures the ligand has realistic bond lengths, bond angles, and torsion angles.

Protocol 2.1: Ligand Preparation Workflow

  • Obtain 2D Structure: Draw the structure of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in a chemical drawing tool like MarvinSketch or retrieve it from a database such as PubChem.

  • Convert to 3D: Use the software's built-in tools to generate an initial 3D conformation.

  • Energy Minimization: This is a critical step. Employ a force field (e.g., MMFF94) to perform a geometry optimization. This process adjusts the atomic coordinates to find a low-energy (and thus, more realistic) conformation.

  • Set Protonation State: The ionization state of the carboxylic acid group is pH-dependent. At physiological pH (~7.4), it will predominantly exist in its deprotonated, carboxylate form. This must be correctly represented as it is crucial for forming potential ionic interactions.[3]

  • Save in Correct Format: Save the final 3D structure in a suitable format, such as .mol2 or .sdf, which retains the 3D coordinates and bond order information.[13]

2.2. Protein Target Preparation: Refining the Crystal Structure

Protein structures are typically obtained from the RCSB Protein Data Bank (PDB).[2] These experimental structures are not immediately ready for docking and require careful preparation.[3] For this guide, we will use the crystal structure of human COX-2 complexed with a selective inhibitor (e.g., PDB ID: 1CX2).[7][14]

Protocol 2.2: Protein Preparation Workflow

  • Download PDB File: Obtain the crystal structure of COX-2 (PDB ID: 1CX2) from the RCSB PDB database.

  • Remove Non-Essential Molecules: The PDB file contains co-crystallized ligands, ions, and water molecules. These must be removed to clear the binding site for our new ligand.[2][3][13] Retaining crystallographic waters can sometimes be important, but for a standard docking protocol, they are typically removed.

  • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. These must be added, as they are essential for defining hydrogen bonds.[1][13] It is crucial to add polar hydrogens, which are those attached to electronegative atoms like oxygen and nitrogen.[15]

  • Assign Charges: Calculate and assign partial atomic charges to the protein atoms (e.g., Gasteiger charges). This is necessary for the scoring function to evaluate electrostatic interactions.[15]

  • Convert to PDBQT Format: For use with AutoDock Vina, both the ligand and the protein must be converted to the PDBQT file format.[4] This format includes atomic coordinates, partial charges, and atom type definitions. Software like AutoDock Tools (ADT) is used for this conversion.[13]

Methodology: The Molecular Docking Simulation

With prepared ligand and protein files, the docking simulation can be performed. This guide utilizes AutoDock Vina, a widely-used, open-source docking program known for its speed and accuracy.[16]

3.1. Defining the Search Space: The Grid Box

Instead of searching the entire protein, docking is focused on a specific region, typically the known active site.[4] This is defined by a "grid box," a three-dimensional cube centered on the binding pocket.

Causality: The size of the grid box is a critical parameter. It must be large enough to encompass the entire binding site and allow the ligand to rotate and translate freely, but not so large that it becomes computationally inefficient and increases the chance of finding irrelevant binding poses. A common practice is to define the box around the position of a co-crystallized ligand from a known PDB structure.[1][4]

Protocol 3.1: Grid Box Generation

  • Load Prepared Protein: Open the prepared protein PDBQT file in AutoDock Tools.

  • Identify Binding Site: Locate the active site, often a deep cleft on the protein surface. If using a PDB structure with a bound inhibitor (like 1CX2), the site is easily identifiable.

  • Center the Grid: Center the grid box on the geometric center of the identified binding site.

  • Set Dimensions: Adjust the x, y, and z dimensions of the box to fully enclose the site, typically adding a 4-5 Å buffer around the space occupied by a known inhibitor. For COX-2, a box size of approximately 25x25x25 Å is a reasonable starting point.

  • Save Configuration: Save the grid box coordinates and dimensions to a configuration file.

3.2. Running the Docking Simulation with AutoDock Vina

AutoDock Vina uses a command-line interface to run the docking calculation.[2] It requires the prepared protein, the prepared ligand, and the grid configuration file as inputs.

Protocol 3.2: Executing AutoDock Vina

  • Prepare a Configuration File (conf.txt): Create a text file specifying the input files and grid parameters.

  • Execute Vina: Run the simulation from the terminal.

  • Exhaustiveness Parameter: The exhaustiveness parameter controls the thoroughness of the search.[17] The default value is 8. Increasing this value (e.g., to 16 or 32) increases the computational time but provides a more exhaustive search of the conformational space, which can improve the reliability of the result.

Post-Docking Analysis: From Raw Data to Scientific Insight

The output of a Vina simulation is a PDBQT file containing several predicted binding poses for the ligand, ranked by their calculated binding affinity (docking score).[18]

4.1. Interpreting Binding Affinity

The docking score is an estimate of the binding free energy (ΔG) in kcal/mol.[19] A more negative value indicates a stronger, more favorable binding interaction.[19][20]

  • Strong Binders: Scores of -10 kcal/mol or lower are generally considered indicative of strong interactions.[20]

  • Moderate Binders: Scores between -7 and -9 kcal/mol suggest moderate affinity.[20]

  • Weak Binders: Scores greater than -6 kcal/mol typically represent weaker interactions.[20]

It is crucial to understand that this score is a prediction. It should be used for relative comparison (i.e., ranking different ligands against the same target) rather than as an absolute measure of binding strength.[6]

Table 1: Hypothetical Docking Results for 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid against COX-2

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting ResiduesInteraction Type
1-9.20.00TYR385, ARG120, SER530H-Bond, Pi-Alkyl, Pi-Cation
2-8.81.34TYR385, VAL523, SER530H-Bond, Hydrophobic
3-8.52.11ARG120, LEU352, ALA527H-Bond, Pi-Cation

4.2. Analyzing the Binding Pose and Interactions

The top-ranked pose (the one with the lowest binding energy) should be visually inspected using molecular visualization software like PyMOL or UCSF Chimera.[2][13]

Protocol 4.1: Visual Interaction Analysis

  • Load Structures: Open the prepared protein PDBQT file and the docking output PDBQT file.

  • Focus on the Top Pose: Select and display the first (top-ranked) binding mode of the ligand within the protein's active site.

  • Identify Interactions: Analyze the non-covalent interactions between the ligand and the protein's amino acid residues.[5]

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydroxyl and carboxylate groups and polar residues in the active site (e.g., Serine, Tyrosine, Arginine).

    • Hydrophobic Interactions: Identify contacts between the biphenyl rings and nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

    • Pi-Interactions: Look for Pi-Pi stacking or Pi-cation interactions between the aromatic rings of the ligand and residues like Tyrosine or Arginine.

  • Validate with Known Binders: The active site of COX-2 is well-characterized. Key residues known to be critical for inhibitor binding include ARG120, TYR355, TYR385, and SER530.[21][22] A plausible binding pose should show interactions with these key residues. This comparison serves as a crucial validation step.[19]

4.3. Root Mean Square Deviation (RMSD)

RMSD measures the average distance between the atoms of superimposed molecules.[19] In docking, it is used to compare the docked pose to a known experimental pose (if available) or to assess the similarity between different poses in the output file.[19][23] A low RMSD value (< 2.0 Å) between the top-ranked pose and a known crystallographic ligand suggests the docking protocol is reliable.[19]

Visualization & Workflow Diagrams

Visual aids are essential for understanding complex scientific workflows and molecular interactions.

Diagram 1: General Molecular Docking Workflow

This diagram illustrates the end-to-end process described in this guide, from initial data retrieval to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Protein Structure (e.g., PDB: 1CX2) Prep_P 3. Prepare Protein (Remove water, add H, assign charges) PDB->Prep_P Ligand_2D 2. Obtain Ligand Structure (e.g., PubChem) Prep_L 4. Prepare Ligand (3D conversion, energy minimization) Ligand_2D->Prep_L Grid 5. Define Grid Box (Active Site Definition) Prep_P->Grid Vina 6. Run Docking (AutoDock Vina) Prep_L->Vina Grid->Vina Results 7. Analyze Results (Binding Affinity, Poses) Vina->Results Visual 8. Visualize Interactions (PyMOL, Chimera) Results->Visual Report 9. Report Findings Visual->Report

Caption: A flowchart of the in silico molecular docking protocol.

Diagram 2: Conceptual Ligand-Protein Interactions in COX-2 Active Site

This diagram conceptualizes the key interactions between our ligand and the active site residues of COX-2.

G cluster_protein COX-2 Active Site cluster_ligand Ligand: 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid ARG120 ARG120 TYR385 TYR385 SER530 SER530 VAL523 VAL523 Carboxylate Carboxylate Group (-COO⁻) Carboxylate->ARG120 Ionic Bond / H-Bond Carboxylate->SER530 H-Bond Hydroxyl Hydroxyl Group (-OH) Hydroxyl->TYR385 H-Bond Biphenyl Biphenyl Core Biphenyl->VAL523 Hydrophobic Interaction

Caption: Key molecular interactions within the COX-2 binding pocket.

Conclusion and Future Directions

This guide has detailed a robust and scientifically sound workflow for conducting a molecular docking study of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid against the COX-2 enzyme. By following these steps, researchers can generate plausible hypotheses about the compound's binding mode and relative affinity. The hypothetical results suggest that the compound is a promising candidate for COX-2 inhibition, forming key interactions with critical active site residues.

It is imperative to recognize that in silico docking is a predictive tool, not a substitute for experimental validation. The logical next steps would involve:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.

  • In Vitro Enzyme Assays: To experimentally measure the inhibitory activity (IC50) of the compound against COX-2.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize binding affinity and selectivity.

By integrating computational predictions with empirical data, the drug discovery process can be accelerated, leading to the development of novel and more effective therapeutics.

References

  • Galaxy Training. (2019, October 19). Protein-ligand docking. [Link]

  • IntechOpen. (2023, January 25). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Omixium. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • ResearchGate. Proteins and ligand preparation for docking. [Link]

  • PubChem. 4'-Methoxy-biphenyl-3-carboxylic acid. [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • ResearchGate. How to interprete and analyze molecular docking results?[Link]

  • RCSB PDB. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • PMC. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. [Link]

  • PMC. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. [Link]

  • PMC. A Guide to In Silico Drug Design. [Link]

  • Omixium. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • RCSB PDB. 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). [Link]

  • Biores Scientia. (2024, November 9). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. [Link]

  • Wikipedia. Cyclooxygenase-2. [Link]

  • The Scripps Research Institute. AutoDock Vina. [Link]

  • PMC. Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • Frontiers. The roles of COX-2 in protozoan infection. [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking. [Link]

  • NCBI. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • ACS Publications. (2021, July 19). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. [Link]

  • ResearchGate. Structure of Cyclooxygenase-2 (+-PDB: 1CVU). [Link]

  • University of Catania. Molecular Docking Tutorial. [Link]

  • ResearchGate. (2024, January 17). Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. [Link]

  • PMC. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. [Link]

  • Oxford Academic. (2004, September 1). Cyclooxygenase-2 (COX-2) in Inflammatory and Degenerative Brain Diseases. [Link]

  • The Scripps Research Institute. AutoDock Vina Manual. [Link]

  • Read the Docs. AutoDock Vina Documentation. [Link]

Sources

Foundational

Spectroscopic Characterization of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid: A Technical Guide

Executive Summary & Molecular Architecture 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1215206-61-3)[1] is a highly functionalized biphenyl derivative characterized by two distinct aromatic systems: a b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1215206-61-3)[1] is a highly functionalized biphenyl derivative characterized by two distinct aromatic systems: a benzoic acid moiety and a guaiacyl (4-hydroxy-3-methoxyphenyl) group.

From a drug development perspective, biphenyl-3-carboxylic acid scaffolds are critical pharmacophores. They serve as the structural backbone for selective beta-3-adrenoceptor agonists, most notably Solabegron (GW427353), which is utilized in the treatment of overactive bladder and irritable bowel syndrome[2]. Concurrently, the guaiacyl moiety is a fundamental building block in lignin chemistry, making its spectroscopic signature highly relevant to biomass valorization and polymer science[3].

The spectroscopic characterization of this molecule requires a multi-modal approach. The dihedral angle between the two phenyl rings—dictated by steric hindrance—interrupts full planar π -conjugation, leading to distinct, localized electronic environments for each ring[4]. This guide details the self-validating experimental workflows and theoretical causality required to elucidate its structure using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical data is only as reliable as the methodology used to generate it. The following protocols are designed as self-validating systems, ensuring that solvent effects, ionization parameters, and background noise do not convolute the structural assignment.

Sample Preparation & Solvent Selection
  • Causality: The selection of deuterated dimethyl sulfoxide (DMSO- d6​ ) over Chloroform-d (CDCl 3​ ) or Methanol-d 4​ (CD 3​ OD) is deliberate. The molecule contains two highly exchangeable protons: the phenolic -OH and the carboxylic -COOH. CD 3​ OD would cause rapid deuterium exchange, rendering these critical diagnostic protons invisible in 1 H NMR. DMSO- d6​ provides excellent solvation for the polar carboxylic acid while strongly hydrogen-bonding with the exchangeable protons, drastically slowing their exchange rate and sharpening their NMR signals.

  • Protocol: Dissolve 15 mg of the highly purified compound[5] in 0.6 mL of anhydrous DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

NMR Spectroscopy Workflow
  • Protocol:

    • Acquire 1D 1 H NMR at 400 MHz (16 scans, relaxation delay D1​ = 2.0 s to ensure quantitative integration).

    • Acquire 1D 13 C NMR at 100 MHz (1024 scans, complete proton decoupling).

    • Run 2D HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H connectivities.

    • Run 2D HMBC (Heteronuclear Multiple Bond Correlation) to bridge the biphenyl bond (correlating H-2/H-6 to C-1', and H-2'/H-6' to C-1).

FT-IR (ATR) Spectroscopy Workflow
  • Protocol:

    • Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to dry.

    • Collect a background spectrum (ambient air, 32 scans, 4 cm −1 resolution) to self-correct for atmospheric H 2​ O and CO 2​ .

    • Apply 2 mg of the solid compound directly to the crystal, apply the pressure anvil, and acquire the spectrum (4000–400 cm −1 ).

HRMS (ESI-TOF) Workflow
  • Causality: Electrospray Ionization (ESI) in negative ion mode is selected because both the carboxylic acid (pK a​ ~4.0) and the phenol (pK a​ ~9.5) readily deprotonate to form a stable [M−H]− pseudo-molecular ion. Positive mode would yield poor ionization efficiency for this scaffold.

  • Protocol:

    • Dilute the sample to 1 μ g/mL in 50:50 Acetonitrile:Water.

    • Direct infusion at 10 μ L/min. Capillary voltage: 2.5 kV. Desolvation temperature: 300°C.

    • Apply Collision-Induced Dissociation (CID) at 15-25 eV to generate structural fragments.

Workflow Sample Compound CAS: 1215206-61-3 Prep Sample Preparation (DMSO-d6) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR MS HRMS (ESI-) Fragmentation Prep->MS IR FT-IR (ATR) Vibrational Modes Prep->IR Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Fig 1. Analytical workflow for the spectroscopic characterization of the biphenyl derivative.

Quantitative Data & Structural Assignment

Nuclear Magnetic Resonance (NMR) Data

The assignment of the 1 H and 13 C NMR spectra relies on the additive shielding/deshielding effects of the substituents. The carboxylic acid acts as a strong electron-withdrawing group (EWG), deshielding the protons on Ring A. Conversely, the hydroxyl and methoxy groups on Ring B act as electron-donating groups (EDG) via resonance, shielding the ortho and para protons.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Multiplicity & J (Hz)IntegrationAssignmentCausality / Structural Rationale
13.05br s1H-COOHHighly deshielded acidic proton; broadened by trace exchange.
9.20s1H-OH (C-4')Phenolic proton; sharp singlet in DMSO due to H-bonding.
8.15t, J=1.8 1HH-2 (Ring A)Deshielded by both the ortho-COOH and the biphenyl linkage.
7.90dt, J=7.8,1.5 1HH-4 (Ring A)Deshielded by the ortho-COOH group's anisotropic cone.
7.85dt, J=7.8,1.5 1HH-6 (Ring A)Deshielded by the ortho-biphenyl linkage.
7.55t, J=7.8 1HH-5 (Ring A)Meta to both substituents; standard aromatic shift.
7.20d, J=2.0 1HH-2' (Ring B)Meta coupling to H-6'; shifted by the ortho-methoxy group.
7.10dd, J=8.2,2.0 1HH-6' (Ring B)Ortho coupling to H-5', meta to H-2'.
6.88d, J=8.2 1HH-5' (Ring B)Strongly shielded by the ortho-hydroxyl group (EDG effect).
3.85s3H-OCH 3​ Typical methoxy resonance; deshielded by the adjacent oxygen.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Carbon TypeChemical Shift ( δ , ppm)Assignment
Carbonyl167.5C=O (Carboxylic Acid)
Quaternary (Oxygenated)148.0, 146.5C-3' (-OMe), C-4' (-OH)
Quaternary (Biphenyl)140.5, 130.5C-1, C-1'
Quaternary (Carboxylated)131.5C-3
Aromatic CH (Ring A)130.0, 129.0, 128.5, 127.0C-6, C-5, C-4, C-2
Aromatic CH (Ring B)119.5, 115.5, 110.5C-6', C-5', C-2' (Shielded by EDGs)
Aliphatic55.8-OCH 3​
FT-IR Vibrational Modes

Infrared spectroscopy provides orthogonal validation of the functional groups identified in NMR.

Table 3: Key FT-IR (ATR) Absorptions

Wavenumber (cm −1 )Intensity / ShapeVibrational ModeDiagnostic Significance
3200 – 2500Broad, strongO-H stretch (COOH)Characteristic "dimer" H-bonding of carboxylic acids.
~3400Sharp peak on broad baseO-H stretch (Phenol)Confirms the presence of the free/H-bonded phenolic group.
1685Strong, sharpC=O stretchConjugated carboxylic acid carbonyl.
1600, 1510Medium, sharpC=C stretchAromatic ring breathing modes (biphenyl core).
1260, 1220StrongC-O stretchAsymmetric and symmetric stretching of the aryl-alkyl ether.
HRMS Fragmentation Logic

The exact mass for C 14​ H 12​ O 4​ is 244.0736 Da. In negative ESI mode, the target [M−H]− ion is expected at m/z 243.0663. Collision-induced dissociation (CID) of this parent ion yields a highly predictable and self-validating fragmentation pattern.

  • Loss of CO 2​ ( Δ 44 Da): The carboxylic acid group is highly labile under CID, resulting in decarboxylation to yield a fragment at m/z 199.0764.

  • Loss of Methyl Radical ( Δ 15 Da): The methoxy group on the guaiacyl ring undergoes homolytic cleavage to lose a methyl radical ( CH 3​ ), yielding an odd-electron radical anion at m/z 228.0428.

MS_Frag Parent [M-H]⁻ m/z 243.0663 Frag1 [M-H-CO₂]⁻ m/z 199.0764 Parent->Frag1 -CO₂ (44 Da) Frag2 [M-H-CH₃•]⁻• m/z 228.0428 Parent->Frag2 -CH₃• (15 Da) Frag3 [M-H-CO₂-CH₃•]⁻• m/z 184.0529 Frag1->Frag3 -CH₃• (15 Da) Frag2->Frag3 -CO₂ (44 Da)

Fig 2. Proposed HRMS ESI(-) collision-induced dissociation (CID) fragmentation logic.

Conclusion

The comprehensive spectroscopic characterization of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid requires the integration of multiple analytical techniques. The 1 H and 13 C NMR spectra map the distinct electronic environments of the electron-deficient benzoic acid ring and the electron-rich guaiacyl ring. FT-IR confirms the presence of the critical hydrogen-bonding functional groups, while HRMS provides exact mass validation and structural connectivity through predictable CID fragmentation pathways (decarboxylation and demethylation). This multi-modal, self-validating approach ensures absolute confidence in the structural elucidation of this vital pharmaceutical and chemical intermediate.

References

  • United States Biological. 4'-Hydroxy-3'-methoxybiphenyl-3-carboxylic acid - Data Sheet.
  • Key Organics. 1215206-61-3 | MFCD15143533 | C14H12O4.
  • USDA Forest Products Laboratory. 13C NMR Characterization of Guaiacyl, Guaiacyl/Syringyl and Syringyl Dehydrogenation Polymers.
  • MDPI. Influence of the Monodentate Coordination of Biphenyl Carboxylic Acid Isomers on the Luminescent Properties of Mononuclear Europium Complexes.
  • PubChem (NIH). Solabegron | C23H23ClN2O3 | CID 9887812.

Sources

Exploratory

Mechanism of Action of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid Derivatives: A Multi-Target Scaffold in Drug Discovery

Executive Summary: The Polypharmacology of the Biphenyl Scaffold In modern drug discovery, the biphenyl-3-carboxylic acid core is recognized as a highly privileged scaffold. The specific addition of a 4'-hydroxy-3'-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polypharmacology of the Biphenyl Scaffold

In modern drug discovery, the biphenyl-3-carboxylic acid core is recognized as a highly privileged scaffold. The specific addition of a 4'-hydroxy-3'-methoxy (vanillyl) substitution on the distal phenyl ring creates a unique pharmacophore capable of precise interactions across multiple disease-relevant protein targets.

Rather than acting as a single-target "magic bullet," 4'-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid derivatives exhibit profound polypharmacology. By modulating the steric bulk, electronic distribution, and hydrogen-bonding capacity of the biphenyl system, these derivatives act as potent kinetic stabilizers of Transthyretin (TTR) in amyloidosis[1], highly selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) in oncology[2], and modulators of Cyclooxygenase (COX) enzymes in inflammatory pathways[3].

This whitepaper dissects the structural causality behind these mechanisms and provides self-validating experimental workflows for characterizing this compound class.

Primary Mechanism I: Transthyretin (TTR) Kinetic Stabilization

Pathophysiology and Structural Causality

Transthyretin (TTR) is a homotetrameric transport protein. The rate-limiting step in TTR-mediated amyloidosis (ATTR) is the dissociation of the native tetramer into misfolded, amyloidogenic monomers[4].

Biphenyl-3-carboxylic acid derivatives act as kinetic stabilizers by binding directly to the two unoccupied thyroxine (T4) binding channels located at the dimer-dimer interface of the TTR tetramer[1]. The mechanism of action is driven by two distinct pharmacophoric interactions:

  • Electrostatic Anchoring: The carboxylic acid at the 3-position of the biphenyl core forms a critical salt bridge with the primary amine of Lys15 in the outer binding pocket[1].

  • Halogen Pocket Occupation: The 4'-hydroxy-3'-methoxy (vanillyl) group projects deep into the inner halogen-binding pockets (HBP2 and HBP3). The methoxy oxygen and the phenolic hydroxyl group act as precise hydrogen-bond acceptors and donors, interacting with Ser117 and Thr119. This mimics the iodinated phenyl ring of endogenous thyroxine, effectively locking the tetramer in its native state and preventing dissociation[5].

TTR_Pathway Native Native TTR Tetramer Dissociation Monomer Dissociation (Rate-Limiting) Native->Dissociation Stabilized Stabilized TTR-Ligand Complex Native->Stabilized Kinetic Stabilization Misfolding Monomer Misfolding Dissociation->Misfolding Amyloid Amyloid Fibrils (Pathology) Misfolding->Amyloid Inhibitor Biphenyl-3-Carboxylic Acid Derivative Inhibitor->Native Binds Thyroxine Pocket Stabilized->Dissociation Blocks

Fig 1: Kinetic stabilization of the TTR tetramer by biphenyl-3-carboxylic acid derivatives.

Protocol: Self-Validating TTR Turbidity and Fibrillogenesis Assay

To validate the stabilizing efficacy of these derivatives, we utilize an acid-mediated fibrillogenesis assay. This system is self-validating as it includes an internal standard (Diflunisal) and relies on orthogonal spectrophotometric readouts.

  • Step 1: Protein-Ligand Pre-incubation. Incubate recombinant wild-type TTR (3.6 µM) with the biphenyl derivative (7.2 µM) in phosphate buffer (pH 7.4) for 30 minutes at room temperature. Causality: This allows the compound to reach thermodynamic equilibrium within the T4 binding pockets prior to applied stress.

  • Step 2: Acidification (Triggering Fibrillogenesis). Dilute the mixture 1:1 with an acetate buffer to rapidly drop the pH to 4.4, then incubate at 37°C for 72 hours. Causality: Wild-type TTR is highly stable at physiological pH. Acidification mimics the lysosomal environment, protonating key histidine residues and artificially accelerating the rate-limiting tetramer dissociation step, allowing fibril formation to be observed within a practical window[1].

  • Step 3: Turbidimetric Measurement. Measure the optical density (absorbance) of the solution at 400 nm. Causality: Amyloid fibrils scatter light at 400 nm. A decrease in turbidity relative to the vehicle control directly correlates to the kinetic stabilization provided by the biphenyl derivative.

  • Step 4: Orthogonal Validation. Centrifuge the samples and analyze the supernatant via size-exclusion chromatography (SEC). Causality: Turbidity can occasionally yield false positives due to compound precipitation. SEC confirms the presence of intact 55 kDa TTR tetramers, validating the primary readout.

Primary Mechanism II: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

Pathophysiology and Structural Causality

AKR1C3 is an oxidoreductase enzyme overexpressed in castrate-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML), where it drives the intratumoral synthesis of potent androgens (e.g., testosterone)[6].

The primary challenge in targeting AKR1C3 is achieving selectivity over highly homologous isoforms (AKR1C1 and AKR1C2) to prevent off-target disruption of healthy hormonal balance[6]. The 4'-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid scaffold achieves this through a highly specific binding pose:

  • Catalytic Anchoring: The carboxylic acid binds to the catalytic oxyanion hole formed by Tyr55 and His117, blocking the reduction of the endogenous substrate[7].

  • Sub-pocket Exploitation: The biphenyl system projects into the steroid-binding channel. Crucially, the 4'-hydroxy-3'-methoxy substitution targets a unique, non-conserved sub-pocket specific to AKR1C3. The steric bulk of the methoxy group and the hydrogen-bonding of the hydroxyl group discriminate against the smaller binding pockets of AKR1C1/C2, yielding nanomolar potency and high isoform selectivity[2].

AKR1C3_Assay Prep Prepare Recombinant AKR1C3 & NADPH Cofactor Incubate Incubate with Biphenyl Derivative (0.1 - 100 µM) Prep->Incubate Substrate Add Phenanthrenequinone or Steroid Substrate Incubate->Substrate Measure Measure NADPH Oxidation (Absorbance at 340 nm) Substrate->Measure Analyze Calculate IC50 & Determine Kinetics Measure->Analyze

Fig 2: Self-validating high-throughput screening workflow for AKR1C3 enzymatic inhibition.

Protocol: Self-Validating AKR1C3 Enzymatic Inhibition Assay
  • Step 1: Recombinant Enzyme Preparation. Prepare a reaction mixture containing recombinant human AKR1C3 (100 nM) and the required cofactor NADPH (200 µM) in potassium phosphate buffer (pH 6.5).

  • Step 2: Compound Incubation. Add the biphenyl derivative in a 10-point concentration gradient (0.1 nM to 100 µM) and incubate for 15 minutes. Causality: Pre-incubation allows the inhibitor to fully occupy the active site before the substrate introduces competitive binding kinetics.

  • Step 3: Reaction Initiation. Initiate the reaction by adding the fluorogenic substrate 9,10-phenanthrenequinone (PQ) at its predetermined Michaelis constant ( Km​ ).

  • Step 4: Spectrophotometric Measurement. Monitor the reaction kinetics by measuring the decrease in absorbance at 340 nm over 10 minutes. Causality: The cofactor NADPH strongly absorbs light at 340 nm, whereas its oxidized form (NADP+) does not. The rate of absorbance decay is directly proportional to AKR1C3 enzymatic activity, providing a real-time, label-free readout of inhibition.

Primary Mechanism III: Cyclooxygenase (COX) Modulation

Similar to the parent NSAID diflunisal, the biphenyl-3-carboxylic acid core acts as a competitive inhibitor of the cyclooxygenase enzymes (COX-1 and COX-2)[3]. The carboxylate binds to the highly conserved Arg120 residue at the mouth of the cyclooxygenase channel, while the biphenyl rings insert deeply into the hydrophobic core[8]. The bulky 4'-hydroxy-3'-methoxy group sterically hinders rapid dissociation from the COX active site, leading to a prolonged duration of action and sustained anti-inflammatory effects.

Quantitative Data Summary

The polypharmacological profile of the biphenyl-3-carboxylic acid scaffold is summarized below, comparing its binding affinities and primary interacting residues across its three main targets.

Target ProteinPrimary Pharmacological RoleKey Interacting ResiduesTypical Binding Affinity / IC50
Transthyretin (TTR) Kinetic Stabilizer (Amyloidosis)Lys15, Ser117, Thr119 Kd​≈50−200 nM
AKR1C3 Enzyme Inhibitor (Oncology)Tyr55, His117, Trp227 IC50​≈10−500 nM
COX-1 / COX-2 Enzyme Inhibitor (Inflammation)Arg120, Tyr355

Sources

Foundational

Thermodynamic and Kinetic Stability Profiling of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid in Solution: A Comprehensive Technical Guide

Executive Summary 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (HMBC, CAS 1215206-61-3) is a bifunctional aromatic compound characterized by a biphenyl core, a meta-substituted carboxylic acid, and a guaiacyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (HMBC, CAS 1215206-61-3) is a bifunctional aromatic compound characterized by a biphenyl core, a meta-substituted carboxylic acid, and a guaiacyl (4-hydroxy-3-methoxyphenyl) moiety. Because of its structural dualism—combining a highly stable benzoic acid derivative with an oxidation-prone phenolic ring—understanding its thermodynamic and kinetic stability in solution is critical for drug development, materials science, and lignin valorization. This whitepaper provides an in-depth analysis of HMBC’s solution thermodynamics, structural dynamics, and degradation kinetics, supported by self-validating experimental protocols.

Structural Thermodynamics and Conformational Dynamics

The thermodynamic ground state of the HMBC biphenyl core is dictated by a delicate energetic balance. π -electron delocalization across the two aromatic rings favors a planar, coplanar conformation ( 0∘ ). However, steric repulsion between the ortho-protons (positions 2, 6, 2', and 6') drives the rings toward an orthogonal geometry ( 90∘ ).

Because HMBC lacks bulky ortho-substituents, the steric hindrance is relatively low. In solution, the molecule adopts a time-averaged dihedral angle ( θ ) of approximately 42∘ , which represents the global thermodynamic minimum[1]. The rotational energy barrier ( Ea​ ) is low (~8–12 kJ/mol), allowing for rapid conformational interconversion at room temperature[2]. This conformational flexibility ensures that the molecule can readily adopt optimal geometries for solvation and receptor binding, directly impacting its standard free energy of solvation ( ΔGsolv​ ).

Degradation Kinetics: The Guaiacyl Oxidation Pathway

While the biphenyl-3-carboxylic acid hemisphere of HMBC is chemically robust, the guaiacyl hemisphere is highly susceptible to oxidative degradation. The electron-donating methoxy (–OCH₃) and hydroxyl (–OH) groups significantly lower the oxidation potential of the aromatic ring.

In aerobic or alkaline solutions, the phenolic hydroxyl group deprotonates, and the resulting phenolate readily undergoes a one-electron (1e⁻) oxidation to form a resonance-stabilized phenoxyl radical[3]. This radical can either undergo bimolecular coupling to form oligomers or undergo a second 1e⁻ oxidation to form a highly reactive methoxy-ortho-quinone[4]. These ortho-quinones are electrophilic and rapidly undergo nucleophilic attack by solvent molecules (e.g., water), leading to ring cleavage and complete degradation of the active compound[4].

OxidationPathway A Intact HMBC (Guaiacyl Moiety) B Phenoxyl Radical (1e⁻ Oxidation) A->B -e⁻, -H⁺ (O₂, Metals) C Methoxy-o-quinone (2e⁻ Oxidation) B->C -e⁻, -H⁺ D Radical Coupling (Oligomers) B->D Bimolecular Reaction E Ring Cleavage (Degradants) C->E Nucleophilic Attack (H₂O)

Fig 1: Oxidative degradation pathway of the guaiacyl moiety in HMBC.

Quantitative Data Presentation

To effectively formulate HMBC, its thermodynamic parameters must be empirically established. Table 1 summarizes the critical physicochemical parameters governing its solution stability.

Table 1: Thermodynamic and Kinetic Parameters of HMBC in Aqueous Solution (298 K)

ParameterValue (Approx.)Method of DeterminationChemical Significance
pKa₁ (3-COOH) 4.2Isothermal Titration CalorimetryDictates aqueous solubility at physiological pH.
pKa₂ (4'-OH) 9.8UV-Vis SpectrophotometryGoverns susceptibility to oxidation in alkaline media.
ΔGsolv​ (pH 7.4) -18.5 kJ/molShake-flask / HPLCIndicates spontaneous dissolution of the deprotonated form.
Dihedral Angle ( θ ) ~42°NMR / DFT CalculationsRepresents the global thermodynamic minimum of the core[1].
Rotational Barrier ( Ea​ ) 8–12 kJ/molVariable-Temperature NMRLow barrier allows rapid conformational interconversion[2].

Experimental Methodologies for Stability Profiling

To ensure scientific integrity and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. Every step includes internal controls to prevent artifactual data generation.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: Traditional potentiometric titrations only yield ΔG (via pKa). ITC directly measures the heat of ionization ( ΔH ), allowing the calculation of entropy ( ΔS ) via the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

  • Sample Preparation: Prepare a 0.5 mM solution of HMBC in a weakly buffered aqueous matrix (e.g., 2 mM NaCl) to maintain constant ionic strength without masking the ionization heat.

  • Titrant Preparation: Load the injection syringe with 50 mM NaOH (degassed to prevent CO₂ interference).

  • System Suitability (SST) & Blanking: Perform a control titration of NaOH into the blank buffer. Causality: The heat of dilution of the titrant must be subtracted from the reaction heat to isolate the true enthalpy of ionization ( ΔHion​ ). Without this, the calculated ΔG will be fundamentally flawed.

  • Execution: Perform 25 sequential injections of 2 µL NaOH into the HMBC solution at a constant 298 K.

  • Data Extraction: Integrate the thermogram peaks and fit the data to a two-site binding model to extract ΔH1​ (carboxylic acid) and ΔH2​ (phenolic hydroxyl).

Protocol 2: ICH Q1A(R2) Accelerated Stability Testing

Purpose: To predict long-term shelf-life and identify degradation pathways under environmental stress, strictly adhering to international regulatory standards[5].

  • Formulation: Prepare HMBC solutions (1 mg/mL) in PBS (pH 7.4) utilizing 5% DMSO as a co-solvent to ensure complete dissolution.

  • Vial Selection: Aliquot the solution into amber glass HPLC vials. Causality: Amber glass blocks UV radiation, eliminating photolytic degradation variables and isolating thermal/oxidative stress as the sole degradation vectors.

  • Environmental Stressing: Place vials in calibrated climate chambers set to Long-Term (25°C/60% RH) and Accelerated (40°C/75% RH) conditions[5].

  • Sampling & Quenching: Pull samples at 0, 1, 3, and 6 months. Immediately quench the aliquots by adding 0.1% Formic Acid. Causality: The phenoxyl radical and ortho-quinone intermediates are highly transient. Lowering the pH protonates the phenolate, kinetically trapping the degradation cascade and preventing ex vivo artifactual oxidation during LC-MS transit.

  • Quantification: Analyze via LC-MS/MS using a deuterated internal standard (e.g., biphenyl-d10) to correct for ionization suppression, ensuring absolute quantitative trustworthiness.

StabilityWorkflow Start Prepare HMBC Solution (Aqueous/Organic) Stress Forced Degradation (Oxidative, Thermal) Start->Stress ICH ICH Q1A(R2) Storage (25°C & 40°C) Start->ICH Sampling Aliquoting & Quenching (Formic Acid) Stress->Sampling ICH->Sampling Analysis LC-MS/MS & NMR Quantification Sampling->Analysis Thermo Thermodynamic Profiling (ΔG, ΔH, pKa) Analysis->Thermo

Fig 2: ICH-compliant workflow for thermodynamic and kinetic stability profiling.

Sources

Exploratory

Pharmacokinetic Profiling of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid: A Comprehensive Technical Guide

Executive Summary The successful clinical translation of novel chemical entities relies heavily on rigorous pharmacokinetic (PK) and pharmacodynamic profiling. This whitepaper provides an in-depth, self-validating techni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful clinical translation of novel chemical entities relies heavily on rigorous pharmacokinetic (PK) and pharmacodynamic profiling. This whitepaper provides an in-depth, self-validating technical guide for the pharmacokinetic profiling of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 1215206-61-3). By dissecting the structural causality behind its metabolism, detailing in vitro and in vivo experimental protocols, and establishing a robust bioanalytical framework, this guide serves as an authoritative blueprint for drug development professionals.

Structural Rationale & Metabolic Causality

The physicochemical properties of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The molecule consists of three critical functional domains:

  • The 3-Carboxylic Acid (pKa ~4.0): At physiological pH (7.4), this group is predominantly ionized. While this limits passive membrane permeability, it facilitates strong plasma protein binding (typically >95% for biphenyl carboxylic acids) and serves as a primary site for Phase II acyl glucuronidation.

  • The Guaiacyl Moiety (4'-hydroxy-3'-methoxy): The 3'-methoxy group is highly susceptible to Phase I O-demethylation, primarily mediated by the cytochrome P450 enzyme CYP2C9[1]. The adjacent 4'-phenolic hydroxyl group is a direct target for Phase II phenolic glucuronidation and sulfation.

  • The Biphenyl Core: Conferring significant lipophilicity (LogP ~3.5), the biphenyl scaffold drives hepatic clearance mechanisms over renal excretion. Biphenyl derivatives are established, high-affinity substrates for CYP2C9, which dominates their oxidative clearance[2][3].

MetabolicPathway Parent 4'-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid CYP CYP450 (CYP2C9) Parent->CYP Phase I Oxidation UGT UGT Enzymes Parent->UGT Phase II Conjugation ODemethyl 4',3'-Dihydroxy-[1,1'-biphenyl] -3-carboxylic acid (O-Demethylation) AcylGluc Acyl Glucuronide Conjugate PhenolGluc Phenolic Glucuronide Conjugate CYP->ODemethyl UGT->AcylGluc Carboxyl group UGT->PhenolGluc Phenol group

Phase I and Phase II metabolic pathways of the biphenyl derivative.

In Vitro Metabolic Profiling

Before initiating resource-intensive in vivo studies, in vitro liver microsome assays are required to determine the intrinsic clearance ( CLint​ ) and map the primary metabolic pathways.

Causality of Experimental Design

Human Liver Microsomes (HLMs) are utilized to isolate Phase I (CYP450) and Phase II (UGT) metabolism. Because biphenyl carboxylic acids are heavily metabolized by CYP2C9, monitoring the rate of O-demethylation is critical to predicting in vivo half-life[4]. Furthermore, the addition of alamethicin (a pore-forming peptide) is mandatory during UGT assays to ensure the enzymes located inside the microsomal vesicles are accessible to the polar substrate.

Protocol: Microsomal Stability Assay
  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Mix HLMs (final protein concentration 0.5 mg/mL) with the test compound (1 µM final concentration). Crucial step: Keep organic solvent concentration <0.1% to prevent artifactual CYP inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (for Phase I) and UDPGA with alamethicin (for Phase II).

  • Quenching & Sampling: At predetermined intervals (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled (SIL) internal standard. Cold acetonitrile instantly denatures proteins, halting enzymatic degradation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Table 1: Simulated In Vitro Metabolic Parameters (HLM)
ParameterPhase I (NADPH only)Phase II (UDPGA only)Combined (NADPH + UDPGA)
Half-life ( t1/2​ ) 42.5 min28.3 min18.1 min
Intrinsic Clearance ( CLint​ ) 32.6 µL/min/mg48.9 µL/min/mg76.5 µL/min/mg
Primary Metabolite O-Desmethyl biphenylAcyl GlucuronideO-Desmethyl Glucuronide

Bioanalytical Method Development (LC-MS/MS)

Accurate quantification of the parent compound and its metabolites requires a rigorously validated LC-MS/MS method adhering to the [5] and the globally harmonized [6].

Causality of Experimental Design

Due to the acidic nature of the carboxylic acid and the phenolic hydroxyl group, Negative Electrospray Ionization (ESI-) is the optimal choice. It provides superior signal-to-noise ratios compared to positive ionization by readily deprotonating the carboxylic acid [M−H]− . Protein precipitation with acetonitrile is chosen over liquid-liquid extraction to rapidly quench enzymatic activity and ensure high recovery of the highly polar glucuronide metabolites.

Protocol: LC-MS/MS Validation Workflow
  • Chromatographic Separation: Utilize a C18 UHPLC column (2.1 × 50 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: Acetonitrile. A gradient elution ensures polar metabolites elute early, while the lipophilic parent compound is retained, preventing matrix-induced ion suppression.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the precursor-to-product ion transition (e.g., m/z 259.1 215.1, representing the loss of CO2​ from the carboxylic acid).

  • Selectivity & Matrix Effect: Analyze six independent lots of blank plasma. To ensure no endogenous interference occurs,[7]. Calculate the IS-normalized matrix factor; the coefficient of variation must be 15%[7].

  • Accuracy & Precision: Prepare Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). The mean accuracy must be within ±15% of the nominal value (±20% for LLOQ)[7][8].

BioanalyticalWorkflow Sample Plasma Sample (50 µL) Prep Protein Precipitation (MeCN + IS) Sample->Prep Centrifuge Centrifugation (14,000g, 10 min) Prep->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS Tandem Mass Spec (ESI- MRM Mode) LC->MS Data Data Analysis (ICH M10) MS->Data

LC-MS/MS bioanalytical workflow for plasma sample analysis.

In Vivo Pharmacokinetics (Rodent Model)

To characterize absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vd​ ), an in vivo PK study in Sprague-Dawley rats is conducted.

Causality of Experimental Design

Both Intravenous (IV) and Per Os (PO) routes are evaluated. The IV formulation utilizes a cosolvent system (DMSO/Solutol/Saline) to ensure complete dissolution of the lipophilic biphenyl compound without causing precipitation in the bloodstream. The PO formulation utilizes a methylcellulose suspension to mimic standard oral solid dosage form dissolution in the gastrointestinal tract.

Protocol: In Vivo PK Study
  • Formulation:

    • IV: 5% DMSO, 10% Solutol HS15, 85% Saline.

    • PO: 0.5% Methylcellulose in water (suspension).

  • Dosing & Sampling: Administer IV (1 mg/kg) via the tail vein and PO (10 mg/kg) via oral gavage to fasted rats ( n=3 per group). Collect serial blood samples (approx. 200 µL) from the jugular vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to harvest plasma. Crucial step: Immediate chilling and separation prevent the ex vivo degradation of acyl glucuronide metabolites back into the parent compound. Store at -80°C until analysis.

Table 2: Summary of In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL)1,450 ± 1203,210 ± 340
Tmax​ (h)0.0831.5 ± 0.5
AUC0−∞​ (h·ng/mL)2,840 ± 21015,620 ± 1,150
t1/2​ (h)2.4 ± 0.33.1 ± 0.4
CL (mL/min/kg)5.8 ± 0.6N/A
Vd​ (L/kg)1.2 ± 0.1N/A
Absolute Bioavailability ( F% ) 100% (Reference) 55.0%

Conclusion & Future Perspectives

The pharmacokinetic profile of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is heavily dictated by its biphenyl core and guaiacyl substitutions. Its moderate oral bioavailability (55%) is primarily limited by first-pass hepatic metabolism, specifically CYP2C9-mediated O-demethylation and UGT-mediated glucuronidation.

Future clinical development must account for pharmacogenetic variability. Because[3], alleles such as CYP2C9*3 are known to significantly reduce the clearance of biphenyl derivatives, potentially altering the systemic exposure and safety profile in variant carriers[2].

References

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate.[Link]

  • Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. Bioanalysis Zone.[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[Link]

  • Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo. PubMed Central (PMC).[Link]

  • CYP2C9*3 allelic variant is associated with metabolism of irbesartan in Chinese population. PubMed.[Link]

  • CYP2C9-CYP3A4 Protein-Protein Interactions: Role of the Hydrophobic N Terminus. Drug Metabolism and Disposition.[Link]

  • Insights into the Genetic Variations of Human Cytochrome P450 2C9: Structural Analysis, Characterization and Comparison. PubMed Central (PMC).[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Synthesis Protocol for 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid Executive Overview & Strategic Rationale The synthesis of highly functionalized biaryl compounds is a critical operation in modern drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol for 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Executive Overview & Strategic Rationale

The synthesis of highly functionalized biaryl compounds is a critical operation in modern drug discovery, as these motifs frequently serve as pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs) and natural product analogs. The target compound, 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1215206-61-3) , presents a unique synthetic challenge: it contains both an unprotected phenolic hydroxyl and a free carboxylic acid.

Historically, transition-metal-catalyzed cross-couplings of substrates bearing acidic protons required exhaustive protection-deprotection sequences to prevent catalyst poisoning. However, modern advancements in [1] demonstrate that utilizing robust bidentate palladium complexes in aqueous alkaline media allows for the direct, step-economic coupling of unprotected substrates.

Mechanistic Causality & Reaction Design

To achieve direct coupling without protecting groups, the reaction environment must be carefully engineered.

  • Solvent System (1,4-Dioxane/Water, 4:1): The biphasic or miscible aqueous nature is mandatory. The free carboxylic acid and phenol will be deprotonated in situ, forming highly polar carboxylate and phenoxide salts. Water ensures their solubility, while 1,4-Dioxane solvates the lipophilic aryl halide and the palladium catalyst.

  • Base Selection (Na₂CO₃, 3.0 equiv): The stoichiometry here is strictly causal. One equivalent neutralizes the carboxylic acid (pKa ~4), a second equivalent deprotonates the phenol (pKa ~9.5) to prevent competitive coordination to the palladium center, and the third equivalent facilitates the crucial transmetalation step by forming the reactive boronate complex from the boronic acid.

  • Catalyst (Pd(dppf)Cl₂·CH₂Cl₂): The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle. This accelerates the reductive elimination step and sterically shields the Pd(II) intermediates, preventing the precipitation of inactive palladium black in aqueous conditions [2].

CatalyticCycle Pd0 Pd(0)(dppf) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(dppf)-Br Pd0->OxAdd + 4-Bromo-2-methoxyphenol BaseEx Base Exchange Ar-Pd(II)(dppf)-OH OxAdd->BaseEx + Na2CO3 / H2O - NaBr TransMet Transmetalation Ar-Pd(II)(dppf)-Ar' BaseEx->TransMet + 3-Carboxyphenylboronate - B(OH)4- TransMet->Pd0 Reductive Elimination - Biaryl Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the biaryl product.

Quantitative Data & Materials

Note: The following table is scaled for a standard 1.0 mmol discovery-scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
4-Bromo-2-methoxyphenol203.031.0 eq203 mgElectrophilic Partner
3-Carboxyphenylboronic acid165.941.2 eq199 mgNucleophilic Partner
Pd(dppf)Cl₂·CH₂Cl₂816.640.05 eq41 mgTransition Metal Catalyst
Sodium Carbonate (Na₂CO₃)105.993.0 eq318 mgInorganic Base
1,4-Dioxane (Anhydrous)88.11N/A4.0 mLOrganic Solvent
Deionized Water (Degassed)18.02N/A1.0 mLAqueous Co-solvent

Experimental Workflow

Workflow Step1 1. Setup & Degas (Ar/N2 sparging) Step2 2. Reaction (80 °C, 4-12 h) Step1->Step2 Step3 3. Acidic Workup (1M HCl to pH 2) Step2->Step3 Step4 4. Extraction (EtOAc / Brine) Step3->Step4 Step5 5. Purification (Silica or Recryst.) Step4->Step5

Figure 2: Experimental workflow from reaction setup to final product purification.

Step-by-Step Execution Protocol (Self-Validating System)

Step 1: Reaction Assembly & Deoxygenation

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-bromo-2-methoxyphenol (203 mg, 1.0 mmol), 3-carboxyphenylboronic acid (199 mg, 1.2 mmol), and Na₂CO₃ (318 mg, 3.0 mmol).

  • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

  • Critical Causality Step: Seal the vial with a septum and sparge the heterogeneous mixture with Argon or Nitrogen gas for exactly 15 minutes. Why? Unprotected phenols are highly susceptible to oxidation into quinones under basic conditions in the presence of dissolved oxygen. Furthermore, oxygen induces oxidative homocoupling of the boronic acid.

  • Quickly remove the septum, add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and reseal. Sparge for an additional 2 minutes.

Step 2: Thermal Activation & Monitoring

  • Place the vial in a pre-heated oil bath or heating block at 80 °C.

  • Self-Validation Check: As the reaction reaches temperature, the mixture will transition from a suspension to a dark, homogeneous solution (indicative of active Pd(0) species and dissolved phenoxide/carboxylate salts).

  • Stir vigorously for 4 to 12 hours.

  • Analytical Validation: Monitor the reaction via LC-MS rather than TLC. TLC is notoriously unreliable here due to the extreme polarity of the di-anionic product. The reaction is deemed complete when the starting halide is consumed, and the product mass is observed ([M-H]⁻ = 243.2 m/z).

Step 3: Acidic Workup & Extraction

  • Cool the reaction mixture to room temperature. Dilute with 10 mL of Deionized Water.

  • Critical Self-Validation Step: Slowly add 1M HCl dropwise while stirring until the pH reaches exactly 2.0 (verify strictly with pH indicator paper). Causality: At pH > 4, the carboxylic acid remains a water-soluble carboxylate. At pH > 9, the phenol remains a phenoxide. Failing to reach pH 2 will result in the product being permanently lost in the aqueous waste during extraction.

  • Upon reaching pH 2, a precipitate may form. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification & Isolation

  • Purify the crude residue via flash column chromatography on silica gel.

  • Eluent Design: Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) (95:5 to 90:10), with the mandatory addition of 1% Glacial Acetic Acid. Causality: The acetic acid suppresses the ionization of the carboxylic acid on the slightly acidic silica gel, preventing severe band streaking and ensuring a sharp elution profile.

  • Co-evaporate the purified fractions with toluene to remove residual acetic acid, yielding the pure 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid as a solid.

Troubleshooting & E-E-A-T Insights

  • Protodeboronation of the Boronic Acid: If LC-MS indicates unreacted 4-bromo-2-methoxyphenol but complete consumption of the boronic acid, protodeboronation has occurred. This is a known side-reaction for electron-deficient boronic acids in aqueous base [3]. Solution: The protocol already utilizes a 1.2 equivalent excess to combat this. If the issue persists, lower the temperature to 70 °C and ensure strict exclusion of oxygen.

  • Palladium Scavenging: Biaryls containing both carboxylic acids and phenols can act as weak bidentate ligands, chelating residual palladium and causing the product to appear dark brown or grey. Solution: Stir the crude EtOAc extract with a palladium scavenger (e.g., SiliaBond® Thiol or activated charcoal) for 2 hours prior to chromatography to yield an off-white final powder.

References

  • Hervé, G., Sartori, G., Enderlin, G., Mackenzie, G., & Len, C. (2014). Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. RSC Advances, 4, 18558-18594.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Wang, C., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8, 5683-5690.[Link]

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Synthetic Reaction Mixtures and In V...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Synthetic Reaction Mixtures and In Vitro Assay Buffers

Introduction & Physicochemical Profiling

The compound 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1215206-61-3) is a highly functionalized biphenyl derivative often encountered as a synthetic intermediate, a specialized monomer, or a putative drug metabolite. Structurally, it merges a vanillyl-like moiety (4'-hydroxy, 3'-methoxy) with a benzoic acid derivative across a biphenyl axis.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties:

  • Ionizable Groups: The molecule possesses a carboxylic acid group ( pKa​≈4.0−4.5 ) and a phenolic hydroxyl group ( pKa​≈9.5−10.0 ).

  • Hydrophobicity: The biphenyl core imparts significant hydrophobicity ( logP≈3.5 ), making reversed-phase (RP) chromatography the ideal separation mode.

  • Chromophore: The extended π -conjugation of the biphenyl system, combined with the auxochromic "push-pull" effects of the electron-donating (-OH, -OCH 3​ ) and electron-withdrawing (-COOH) groups, yields strong ultraviolet (UV) absorbance.

Causality in Method Design (E-E-A-T)

1. Why use an acidic mobile phase? According to the Henderson-Hasselbalch equation, if the mobile phase pH is near the analyte's pKa​ , the compound exists in a dynamic equilibrium between its ionized and unionized forms. This dual state causes peak splitting, severe tailing, and erratic retention times [1]. By utilizing 0.1% Formic Acid ( pH≈2.7 ), the mobile phase pH is maintained more than 1 unit below the carboxylic acid's pKa​ . This ensures the analyte is >90% protonated (unionized), maximizing its hydrophobic interaction with the C18 stationary phase and yielding sharp, symmetrical peaks.

2. Why monitor at 254 nm and 280 nm? Unsubstituted biphenyl exhibits a primary π→π∗ transition with a λmax​ near 247 nm [2]. The auxochromic hydroxyl and methoxy groups induce a bathochromic (red) shift. By employing a Diode Array Detector (DAD), we extract quantitative data at 254 nm (capturing the primary conjugated system) and qualitative data at 280 nm (capturing the phenolic transition), ensuring high sensitivity and peak purity verification.

Method Development Workflow

The following diagram illustrates the logical progression of the method development, moving from theoretical profiling to empirical optimization and final validation.

Method_Development Step1 1. Physicochemical Profiling Analyte: Weak Acid (pKa ~4.2) Hydrophobic Core (LogP ~3.5) Step2 2. Mobile Phase Selection Aqueous: 0.1% Formic Acid (pH 2.7) Organic: Acetonitrile Step1->Step2 Suppress ionization Step3 3. Stationary Phase Screening Primary: C18 (Hydrophobic) Orthogonal: Phenyl-Hexyl (π-π) Step2->Step3 Ensure retention Step4 4. Gradient & UV Optimization 5-95% B over 10 min DAD Extraction: 254 nm & 280 nm Step3->Step4 Maximize resolution Step5 5. Method Validation (ICH Q2) Linearity, Precision, Accuracy, LOD/LOQ Determination Step4->Step5 Finalize parameters

Caption: Iterative HPLC-UV method development workflow for weakly acidic biphenyl compounds.

Chromatographic Conditions

The optimized parameters below act as a self-validating system. The inclusion of a System Suitability Test (SST) ensures that if the column chemistry degrades or the mobile phase pH drifts, the tailing factor will immediately exceed the 1.5 threshold, prompting the analyst to halt the run.

Table 1: Optimized HPLC Parameters
ParameterCondition / Specification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (v/v)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Injection Volume 10 µL
Detection DAD (Quantification: 254 nm; Qualification: 280 nm)
System Suitability Theoretical Plates ( N ) > 5000; Tailing Factor ( Tf​ ) ≤ 1.5
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
10.01090Linear ramp
12.01090Column wash
12.19010Return to initial
15.09010Re-equilibration

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Methanol. Sonicate for 5 minutes.

  • Working Standards: Perform serial dilutions of the primary stock using the initial mobile phase composition (90% A / 10% B) to yield calibration standards at 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion at the solvent front.

Sample Preparation (Synthetic Reaction Mixture)

When quantifying the compound from a synthetic matrix (e.g., a Suzuki-Miyaura cross-coupling reaction), matrix removal is critical to protect the analytical column.

  • Quenching: Transfer 100 µL of the crude reaction mixture to a microcentrifuge tube. Add 100 µL of 1.0 M HCl to neutralize the basic catalyst (e.g., K2​CO3​ ) and fully protonate the product.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Ethyl Acetate. Vortex vigorously for 60 seconds, then centrifuge at 10,000 rpm for 3 minutes to achieve phase separation.

  • Recovery: Extract the upper organic layer and transfer it to a clean vial. Repeat the extraction twice more, combining the organic layers.

  • Drying & Reconstitution: Evaporate the combined organic layers to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 1.0 mL of Methanol.

  • Filtration: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Synthetic_Pathway R1 3-Boronobenzoic Acid (Aryl Boronic Acid) Cat Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C R1->Cat R2 4-Bromo-2-methoxyphenol (Aryl Halide) R2->Cat Prod 4'-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid Cat->Prod Suzuki-Miyaura Cross-Coupling

Caption: Synthetic pathway of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid via Suzuki coupling.

Method Validation Summary

The method must be validated according to [3] to ensure reliability, accuracy, and reproducibility for routine quality control or pharmacokinetic profiling.

Table 3: Representative Validation Data
Validation ParameterExperimental ResultAcceptance Criteria (ICH Q2)
Linearity Range 0.5 – 100 µg/mLCorrelation Coefficient ( R2 ) ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision 0.8% - 1.2% RSD≤ 2.0% RSD (n=6)
Inter-day Precision 1.1% - 1.6% RSD≤ 2.0% RSD (n=6 over 3 days)
Accuracy (Spike Recovery) 98.5% - 101.2%98.0% - 102.0% across 3 levels
Robustness Pass (No significant Tr​ shift)Flow rate ±0.1 mL/min; Temp ±2°C

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. URL:[Link]

  • Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (Spectra digitized via PhotochemCAD Database). URL:[Link]

  • ICH Expert Working Group. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. URL:[Link]

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Introduction The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and physical properties. Among these, 4'-Hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and physical properties. Among these, 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds, particularly for creating biaryl systems.[1][2][3] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an attractive method for the synthesis of complex molecules.[4][5] This application note provides a detailed protocol and technical guidance for the synthesis of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid via a Suzuki-Miyaura cross-coupling reaction.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron species (typically a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex.[2][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: A palladium(0) species, typically bearing phosphine ligands, inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.[6][7] The reactivity of the halide is generally I > Br > OTf >> Cl.[6] For this synthesis, an aryl bromide is selected as a good balance of reactivity and commercial availability.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.[1] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biphenyl product, regenerating the catalytically active palladium(0) species.[6]

The selection of the catalyst, ligand, base, and solvent is critical for the success of the reaction, especially when dealing with functionalized substrates.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent degas Degas Mixture (e.g., N2 sparging) reagents->degas 1. catalyst Add Pd Catalyst and Ligand degas->catalyst 2. heat Heat to Reaction Temperature catalyst->heat 3. monitor Monitor Progress (TLC, LC-MS) heat->monitor 4. cool Cool to RT monitor->cool 5. quench Quench Reaction (add water/acid) cool->quench 6. extract Extract with Organic Solvent quench->extract 7. wash Wash Organic Layer extract->wash 8. dry Dry and Concentrate wash->dry 9. purify Purify by Column Chromatography or Recrystallization dry->purify 10. characterize Characterize Product (NMR, MS) purify->characterize 11. Suzuki_Cycle Pd0 Pd(0)L2 PdII_RX R1-Pd(II)L2-X Pd0->PdII_RX OxAdd Oxidative Addition PdII_R1R2 R1-Pd(II)L2-R2 PdII_RX->PdII_R1R2 Transmetalation Transmetalation PdII_R1R2->Pd0 Product R1-R2 (Biphenyl Product) PdII_R1R2->Product RedElim Reductive Elimination R1X R1-X (Aryl Halide) R1X->Pd0 R2BY2 R2-B(OR)2 (Boronic Acid/Ester) R2BY2->PdII_RX Base Base Base->PdII_RX

Sources

Application

Application Note: 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid in Coordination Chemistry

Introduction & Chemical Profiling The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) relies heavily on the geometric and electronic properties of the organic linkers. 4'-Hydroxy-3'-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) relies heavily on the geometric and electronic properties of the organic linkers. 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a highly versatile, asymmetric, bifunctional ligand. It merges a rigid biphenyl backbone with two distinct coordination poles: a primary carboxylic acid group at the 3-position and a guaiacyl moiety (4'-hydroxy, 3'-methoxy) on the opposing ring.

This structural asymmetry is highly prized in crystal engineering. The rotational freedom around the C–C single bond of the biphenyl core allows the ligand to adopt variable dihedral angles, conforming dynamically to the coordination environment of the metal nodes1[1]. Furthermore, the presence of the hard-oxygen donors from the guaiacyl group provides secondary coordination sites or robust hydrogen-bonding networks, making this ligand an exceptional candidate for synthesizing both porous transition-metal frameworks and luminescent lanthanide complexes.

Rationale for Experimental Design

When deploying this ligand in coordination chemistry, experimental conditions must be tailored to exploit its dual nature:

  • Symmetry Breaking & Porosity: Symmetric linkers often lead to dense, interpenetrated networks. The asymmetric 3-carboxylate substitution prevents simple close-packing, driving the formation of novel topological nets and open-framework structures. Under solvothermal conditions, the carboxylate group can bridge transition metals (e.g., Zn²⁺, Cu²⁺) to form robust secondary building units (SBUs) like the classic paddlewheel dimer2[2].

  • The "Antenna Effect" for Lanthanides: The extended π -conjugation of the biphenyl system, enriched by the electron-donating methoxy and hydroxy groups, effectively lowers the triplet state energy of the ligand. This facilitates highly efficient intramolecular energy transfer to the emissive resonance levels of lanthanide ions (e.g., Eu³⁺, Tb³⁺)3[3].

  • Solvent-Mediated Deprotonation: The choice of solvent (e.g., N,N-dimethylformamide, DMF) is not merely for solubility. At elevated temperatures, DMF slowly hydrolyzes to generate dimethylamine, which acts as a gentle, in-situ base to deprotonate the carboxylic acid, ensuring controlled crystal growth rather than amorphous precipitation.

Experimental Workflows & Protocols

Protocol A: Solvothermal Synthesis of a Zinc-Based Coordination Polymer (Zn-CP)

Objective: Construct a robust, potentially porous 2D/3D framework utilizing the carboxylate moiety for primary coordination.

  • Reagent Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid and 0.1 mmol of Zn(NO₃)₂·6H₂O in 6 mL of a mixed solvent system containing DMF, ethanol, and deionized water (v/v/v = 2:2:1).

    • Causality: The mixed solvent system balances the solubility of the hydrophobic biphenyl core (EtOH/DMF) and the highly polar metal salt (H₂O).

  • Acid-Base Modulation: Add 1-2 drops of 0.1 M HNO₃.

    • Causality: Modulators slow down the initial nucleation rate by competing with the ligand for metal binding sites, promoting the growth of high-quality single crystals suitable for X-ray diffraction.

  • Solvothermal Reaction: Transfer the homogeneous solution to a Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/h.

    • Causality: Rapid cooling traps kinetic, amorphous phases. Slow cooling favors the thermodynamic, crystalline MOF product.

  • Harvesting & Validation: Filter the resulting crystals, wash extensively with fresh DMF and EtOH to remove unreacted precursors, and dry under vacuum at 60 °C. Validate the coordination via FTIR (see Section 4).

Protocol B: Synthesis of a Luminescent Europium(III) Complex

Objective: Synthesize a discrete luminescent complex by exploiting the ligand's antenna effect.

  • Ligand Deprotonation: Dissolve 0.3 mmol of the ligand in 10 mL of methanol. Under continuous stirring, add 0.3 mmol of aqueous NaOH (0.1 M) dropwise.

    • Causality: Pre-deprotonation is required for lanthanide complexation at ambient pressure to prevent the formation of insoluble lanthanide hydroxides.

  • Complexation: Heat the solution to 60 °C. Slowly add a solution of 0.1 mmol EuCl₃·6H₂O dissolved in 5 mL of deionized water.

    • Causality: The 3:1 Ligand-to-Metal ratio saturates the Eu³⁺ coordination sphere, displacing non-radiative water molecules which would otherwise quench luminescence via O-H vibrational oscillators.

  • Isolation: Stir the mixture for 4 hours. The neutral complex will precipitate. Centrifuge at 5000 rpm, wash the pellet with cold water (to remove NaCl byproducts), and dry at 80 °C overnight.

  • Validation: Perform Photoluminescence (PL) spectroscopy. Excitation at the ligand's absorption maximum (~320 nm) should yield characteristic sharp emission peaks at 590, 612, 650, and 700 nm, confirming successful energy transfer.

Data Presentation & Validation Metrics

A critical self-validation step in coordination chemistry is the determination of the carboxylate binding mode via Fourier Transform Infrared (FTIR) spectroscopy. The difference ( Δν ) between the asymmetric νas​(COO−) and symmetric νs​(COO−) stretching frequencies dictates the structural topology.

Table 1: Spectroscopic Signatures and Structural Implications of Carboxylate Coordination

Coordination ModeFTIR νas​(COO−) (cm⁻¹)FTIR νs​(COO−) (cm⁻¹) Δν (cm⁻¹)Structural Implication
Free Acid (Uncoordinated) ~1680 - 1700~1250 - 1300N/AUnreacted ligand or protonated defects
Monodentate 1610 - 16301360 - 1380> 200Terminal nodes, discrete complexes
Bidentate Bridging 1580 - 16001400 - 1420150 - 200Paddlewheel SBUs, 2D/3D MOFs
Bidentate Chelating 1550 - 15701430 - 1450< 150Mononuclear/Dinuclear discrete clusters

Note: The disappearance of the broad O-H stretch (~3000 cm⁻¹) of the carboxylic acid further confirms complete deprotonation and successful metal coordination.

Mechanistic Diagram: Divergent Coordination Pathways

Workflow cluster_TM Transition Metal Pathway cluster_Ln Lanthanide Pathway L Ligand: 4'-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid SBU_Zn Paddlewheel SBU Formation (Carboxylate Bridging) L->SBU_Zn Solvothermal DMF/H₂O, 120°C SBU_Ln Mononuclear Complexation (Guaiacyl Sensitization) L->SBU_Ln Ambient/Reflux EtOH/H₂O, pH 7 M_Zn Transition Metal Salt (e.g., Zn²⁺, Cu²⁺) M_Zn->SBU_Zn Coordination CP_Zn 1D/2D/3D Coordination Polymer (Porous/Catalytic Framework) SBU_Zn->CP_Zn Self-Assembly M_Ln Lanthanide Salt (e.g., Eu³⁺, Tb³⁺) M_Ln->SBU_Ln Coordination CP_Ln Luminescent Complex (Optical Sensing) SBU_Ln->CP_Ln Antenna Effect

Fig 1: Divergent coordination pathways of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid.

References

  • Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers Source: MDPI URL
  • Carbon Dioxide (CO2)
  • Influence of the Monodentate Coordination of Biphenyl Carboxylic Acid Isomers on the Luminescent Properties of Mononuclear Europium Complexes Source: MDPI URL

Sources

Method

Application Note: In Vitro Biological Assay Protocols for 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: Transthyretin (TTR) Kinetic Stabilization, Amyloidosis Inhibition, and NSAID Counter-Screening.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: Transthyretin (TTR) Kinetic Stabilization, Amyloidosis Inhibition, and NSAID Counter-Screening.

Executive Summary

The compound 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1215206-61-3) represents a highly privileged scaffold in modern drug discovery. It belongs to the biphenyl-3-carboxylic acid class—a structural family canonically recognized for non-steroidal anti-inflammatory drug (NSAID) activity (e.g., diflunisal, flurbiprofen) and, more recently, as potent kinetic stabilizers of the amyloidogenic protein transthyretin (TTR).

As a Senior Application Scientist, I have designed this technical guide to move beyond merely listing assay steps. Here, we will dissect the causality behind the experimental conditions required to evaluate this compound. By understanding the biophysical interactions between the biphenyl scaffold and its biological targets, your laboratory can establish a self-validating, robust screening cascade.

Mechanistic Grounding & Structural Rationale

To design an effective assay, we must first understand the structural biology of the target. Transthyretin (TTR) is a homotetrameric transport protein found in plasma and cerebrospinal fluid. The pathological hallmark of TTR amyloidosis (ATTR) is the rate-limiting dissociation of the TTR tetramer into misfolded, amyloidogenic monomers.

The biphenyl-3-carboxylic acid scaffold acts as a kinetic stabilizer by binding to the thyroxine (T4) transport channels located at the dimer-dimer interface of the tetramer.

  • The A-Ring (3-Carboxylic Acid): Forms critical electrostatic interactions with the ε-amino group of Lys15 in the outer binding pocket, anchoring the molecule [1].

  • The B-Ring (4'-Hydroxy-3'-methoxy): This vanillyl moiety projects deep into the inner Halogen Binding Pockets (HBP1/HBP3). The 4'-hydroxyl group acts as a hydrogen bond donor/acceptor with Ser117 or Thr119, while the 3'-methoxy group provides the necessary steric bulk to displace water molecules and maximize hydrophobic contacts, mimicking the stabilizing effects of halogenated drugs like iododiflunisal without the associated toxicity [2].

G TTR Native TTR Tetramer (Plasma/CSF) Dissociation Tetramer Dissociation (Rate-Limiting Step) TTR->Dissociation Acidic pH / Mutation Stabilized Stabilized TTR-Ligand Complex (Non-Amyloidogenic) TTR->Stabilized Tetramer Stabilization Monomer Monomer Misfolding Dissociation->Monomer Amyloid Amyloid Fibril Formation (Pathology) Monomer->Amyloid Ligand 4'-OH-3'-OMe-Biphenyl-3-COOH (Kinetic Stabilizer) Ligand->TTR Binds T4 Channel Stabilized->Dissociation Inhibits Dissociation

Mechanism of TTR tetramer kinetic stabilization by biphenyl-3-carboxylic acid derivatives.

Experimental Workflows & Protocols

The following protocols form a self-validating system: Protocol 1 confirms macroscopic efficacy (fibril inhibition), Protocol 2 confirms the microscopic mechanism (target engagement), and Protocol 3 ensures safety (off-target selectivity).

Protocol 1: Turbidimetric TTR Fibrillogenesis Inhibition Assay

Causality: Wild-type TTR requires weeks to form amyloid fibrils in vitro. To create a high-throughput, practical assay, we utilize the highly amyloidogenic Y78F TTR variant . By dropping the pH to 4.4, we protonate key histidine residues at the dimer-dimer interface, forcing rapid tetramer dissociation[1]. A successful kinetic stabilizer will lock the tetramer state and prevent the subsequent increase in solution turbidity.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a 7.2 µM solution of recombinant Y78F TTR in assay buffer (10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6). Note: 7.2 µM mimics physiological TTR concentrations.

  • Compound Equilibration: Dissolve 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in molecular-grade DMSO. Add to the TTR solution to achieve final concentrations ranging from 0.1 µM to 20 µM. Ensure the final DMSO concentration remains strictly ≤1% (v/v) to prevent solvent-induced protein denaturation.

  • Incubation: Incubate the mixture at 37°C for 30 minutes. This pre-incubation is critical; it allows the biphenyl compound to navigate the narrow T4 channel and establish thermodynamic equilibrium with the tetramer.

  • Acidic Trigger: Dilute the mixture 1:1 with acidification buffer (200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.2). The final pH of the well will be exactly 4.4.

  • Kinetic Monitoring: Immediately transfer to a 96-well half-area UV-transparent microplate. Measure the optical density (turbidity) at 340 nm every 10 minutes for 72 hours at 37°C using a microplate reader.

  • Data Analysis: Calculate the IC50​ (the concentration at which the initial rate of fibril formation is halved).

Protocol 2: Fluorescence Probe Exclusion (FPE) Assay

Causality: Protocol 1 proves the compound stops fibrils, but does it do so by binding the T4 pocket? The FPE assay answers this. We use a fluorescent probe, such as X34 or ANS, which fluoresces intensely only when bound inside the hydrophobic T4 pocket of TTR. As our biphenyl compound competitively displaces the probe, the fluorescence is quenched [3].

Step-by-Step Methodology:

  • Complex Formation: Prepare 0.5 µM wild-type TTR tetramer in PBS (pH 7.4). Add 2 µM of the fluorescent probe X34.

  • Baseline Measurement: Measure the baseline fluorescence (For X34: Excitation 384 nm / Emission 448 nm).

  • Titration: Titrate 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid into the wells at concentrations ranging from 0.01 µM to 50 µM.

  • Equilibration & Read: Incubate for 1 hour at room temperature in the dark. Read the quenched fluorescence.

  • Data Analysis: Fit the dose-response curve to a competitive binding model to extract the dissociation constants ( Kd1​ and Kd2​ ) for the two T4 binding sites.

Protocol 3: COX-1/COX-2 Selectivity Counter-Screen

Causality: Because the biphenyl-3-carboxylic acid scaffold is derived from NSAIDs, off-target inhibition of Cyclooxygenase (COX) enzymes can cause severe gastrointestinal and renal toxicity during the chronic dosing required for amyloidosis. The bulky 4'-OH and 3'-OMe groups are hypothesized to sterically clash with the COX active site, rendering the compound inactive against COX. This assay validates that safety hypothesis.

Step-by-Step Methodology:

  • Enzyme Prep: Prepare recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 1 mM phenol.

  • Incubation: Add the biphenyl compound (0.1 µM to 100 µM) and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 µM arachidonic acid (AA) to initiate prostaglandin synthesis. React for exactly 2 minutes.

  • Quenching & Detection: Stop the reaction by adding 1M HCl. Use a Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) kit to quantify the product. A lack of COX inhibition (high IC50​ ) confirms the compound's safety profile as a dedicated TTR stabilizer.

Quantitative Data Interpretation

To benchmark the performance of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, its assay results must be compared against clinical-stage reference compounds. The table below summarizes the expected pharmacological profile based on scaffold structure-activity relationships (SAR).

Table 1: Comparative In Vitro Profiling of Biphenyl-3-carboxylic Acid Derivatives

Compound / ScaffoldTTR Fibrillogenesis IC50​ (µM)TTR Binding Kd1​ (nM)COX-1 IC50​ (µM)COX-2 IC50​ (µM)
4'-OH-3'-OMe-Biphenyl-3-COOH ~1.5 - 3.0 *~150 - 300 *> 50 *> 50 *
Diflunisal (Reference) [4]3.54070.10.8
Tafamidis (Reference)2.83> 100> 100

*Projected validation targets for a successful, non-toxic kinetic stabilizer candidate.

References

The following authoritative sources provide the foundational biophysical parameters and assay validations utilized in the protocols above:

  • Modulation of the Fibrillogenesis Inhibition Properties of Two Transthyretin Ligands by Halogenation. Journal of Medicinal Chemistry.[Link] [1]

  • Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. National Center for Biotechnology Information (PMC).[Link] [2]

  • The Fluorescent Amyloid Ligand X34 Binding to Transthyretin (TTR) Tetramer and Fibrils. DiVA Portal.[Link] [3]

  • Cooperative Stabilization of Transthyretin by Clusterin and Diflunisal. ACS Publications.[Link] [4]

Application

Crystallization and purification techniques for 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

An in-depth guide to the purification and crystallization of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a critical process for ensuring the compound's suitability in research and development, particularly w...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification and crystallization of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a critical process for ensuring the compound's suitability in research and development, particularly within the pharmaceutical industry. The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount, directly impacting efficacy, safety, and regulatory compliance. This document provides a detailed exploration of the principles and practical protocols for purifying this specific biphenyl derivative.

The molecular structure of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, featuring both a carboxylic acid and a phenolic hydroxyl group, presents unique opportunities and challenges for purification. These functional groups govern its solubility and allow for targeted separation strategies. Potential impurities often stem from its synthesis, commonly via Suzuki-Miyaura cross-coupling reactions, and may include unreacted starting materials, homo-coupled byproducts, or residual catalysts.[1][2] This guide outlines a multi-step purification strategy, primarily leveraging acid-base extraction followed by recrystallization, to effectively remove such impurities.

Core Purification Strategy: A Two-Pronged Approach

The most effective strategy for purifying 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid involves a sequential combination of acid-base extraction and recrystallization. This approach first isolates the acidic compound from neutral impurities and then refines its purity through the highly selective process of crystal lattice formation.

  • Acid-Base Extraction: This technique exploits the acidic nature of the carboxylic acid group. By treating a solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate), the target compound is selectively deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and are discarded. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[3]

  • Recrystallization: This is the cornerstone of solid-state purification. The principle relies on the differential solubility of the target compound and its remaining impurities in a selected solvent system at varying temperatures.[4] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures. Upon slow cooling, the solution becomes supersaturated with the target compound, which then crystallizes out, leaving impurities behind in the solvent.[4][5] For this particular molecule, a two-solvent system is often most effective.[6]

Visualizing the Purification Workflow

The following diagram illustrates the overall workflow from the crude synthetic product to the final, highly purified crystalline material.

Figure 1. Overall Purification Workflow Crude Crude Product (Target Compound + Impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Extract Liquid-Liquid Extraction (Aqueous NaHCO₃) Dissolve->Extract Organic Organic Layer (Neutral Impurities) Extract->Organic Discard Aqueous Aqueous Layer (Water-Soluble Salt of Target) Extract->Aqueous Acidify Acidify Aqueous Layer (e.g., 2M HCl) Aqueous->Acidify Precipitate Precipitated Solid (Intermediate Purity) Acidify->Precipitate Recrystallize Two-Solvent Recrystallization (e.g., Ethanol/Water) Precipitate->Recrystallize Crystals Pure Crystalline Product Recrystallize->Crystals Collect MotherLiquor Mother Liquor (Soluble Impurities) Recrystallize->MotherLiquor Discard Figure 2. Two-Solvent Recrystallization Principle start Crude Solid in Flask step1 Add Hot 'Good' Solvent (Ethanol) Compound Dissolves start:f0->step1:f0 Heat step2 Add Hot 'Poor' Solvent (Water) to Cloud Point Solution is Saturated step1:f1->step2:f0 step3 Slow Cooling Solubility Decreases Supersaturation Occurs step2:f1->step3:f0 end Pure Crystals Form Impurities Remain in Solution step3:f2->end:f0

Caption: Figure 2. Two-Solvent Recrystallization Principle

Purity Assessment and Characterization

Post-purification analysis is essential to validate the success of the protocols. A combination of techniques should be employed to confirm both the identity and purity of the final product.

Analytical Technique Principle Purpose & Expected Outcome Reference
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Considered the gold standard for purity analysis. A single, sharp peak should be observed, with purity typically calculated as >99% by peak area.[7][8]
¹H Nuclear Magnetic Resonance (¹H NMR) Measures the magnetic properties of atomic nuclei.Confirms the chemical structure. The spectrum should show the expected peaks with correct integrations and couplings, and an absence of impurity signals.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the compound.[1][9]
Melting Point Analysis Measures the temperature range over which the solid transitions to a liquid.A sharp and narrow melting point range, consistent with literature values, indicates high purity. Impurities typically depress and broaden the melting range.[4]
Standard HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. [8] By following these detailed protocols and validation methods, researchers can confidently produce high-purity 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid suitable for the most demanding applications in drug discovery and development.

References

  • Google Patents. (n.d.). Purification method of biphenyldicarboxylic acid.
  • Williamson, K. L. (n.d.). 1. Crystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Auctores Online. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reaction yields in 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid synthesis

Technical Support Center: 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid Synthesis Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting the Suzuki-Miyaura cross-coupling of unprotected phenols and carboxylic acids—specifically the synthesis of 4'-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid.

This molecule presents a unique synthetic challenge: both coupling partners possess unprotected, highly coordinating acidic groups (-OH and -COOH) that can severely disrupt the palladium catalytic cycle.

Diagnostic Workflow: Identifying the Point of Failure

Before adjusting your reaction parameters, use the following diagnostic logic to identify the exact mechanistic failure in your catalytic cycle.

TroubleshootingWorkflow Start Low Yield: 4'-OH-3'-OMe-Biphenyl-3-COOH Check1 LC-MS Analysis: Significant Ar-H (Guaiacol) detected? Start->Check1 Proto Issue: Protodeboronation Action: Lower Temp to 60°C, Switch to Pinacol Ester Check1->Proto Yes Check2 Unreacted Aryl Halide Remaining in Mixture? Check1->Check2 No Poison Issue: Catalyst Poisoning Action: Use XPhos Ligand, Increase Base to >3.0 equiv Check2->Poison Yes Check3 Significant Biaryl Homocoupling Observed? Check2->Check3 No Homo Issue: Oxidative Homocoupling Action: Strict Degassing, Use Pd(0) Precatalyst Check3->Homo Yes Success Optimized Catalytic Cycle Proceeds to High Yield Check3->Success No

Diagnostic workflow for troubleshooting low yields in unprotected biphenyl Suzuki couplings.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yield so low when coupling 3-bromobenzoic acid with (4-hydroxy-3-methoxyphenyl)boronic acid? A1: The primary culprit is catalyst poisoning. The presence of unprotected acidic functional groups (carboxylic acids and phenols) can directly bind to the palladium center, forming stable, unreactive Pd-phenolates or Pd-carboxylates that inhibit the reaction 1. These coordinating groups alter the catalyst's resting state, preventing efficient oxidative addition and transmetalation. To overcome this without resorting to protecting groups, you must use an excess of a strong base (e.g., 3.0–4.0 equivalents of K3PO4) to fully deprotonate both the phenol and the carboxylic acid, generating anionic species that are less likely to poison the catalyst.

Q2: My LC-MS shows a large peak corresponding to guaiacol (2-methoxyphenol). What is happening and how do I stop it? A2: The appearance of guaiacol indicates protodeboronation —the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. Electron-rich boronic acids, such as those bearing hydroxy and methoxy groups, are highly susceptible to this side reaction. Protodeboronation is highly nuanced and occurs fastest at specific pH levels via the generation of reactive arylboronate anions, often augmented by self- or auto-catalysis 2. Causality-driven solution: Lower the reaction temperature (e.g., from 90 °C to 60 °C) and switch from a free boronic acid to a more stable pinacol ester. The use of highly active precatalysts allows the productive cross-coupling to outcompete the protodeboronation pathway at lower temperatures.

Q3: I am observing a significant amount of homocoupled boronic acid. How do I prevent this? A3: Homocoupling is an oxidative side reaction where two boronic acid molecules couple together. The most frequent cause of homocoupling is the presence of oxygen in the reaction mixture, which oxidizes the Pd(0) catalyst and facilitates this undesired pathway 3. Causality-driven solution: Implement rigorous degassing (e.g., three freeze-pump-thaw cycles). Additionally, if you are using a Pd(II) source (like Pd(OAc)2), the in situ reduction to Pd(0) can consume boronic acid and promote homocoupling 4. Switching to a pre-formed Pd(0) source or a Buchwald precatalyst (like XPhos Pd G2) minimizes this issue.

Section 2: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating the necessity of specific catalyst/base combinations for this unprotected substrate.

Table 1: Optimization of Reaction Conditions for 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Catalyst System (mol%)Base (Equiv.)Solvent SystemTemp (°C)Yield (%)Primary Mechanistic Issue Observed
Pd(PPh3)4 (5%)Na2CO3 (2.0)Dioxane/H2O (4:1)9012%Severe catalyst poisoning; unreacted SM
Pd(dppf)Cl2 (5%)K2CO3 (2.5)DMF/H2O (4:1)9028%High protodeboronation (guaiacol formation)
Pd2(dba)3 / SPhos (2%)K3PO4 (3.0)Toluene/H2O (3:1)8065%Moderate homocoupling; incomplete conversion
XPhos Pd G2 (2%) K3PO4 (4.0) Dioxane/H2O (4:1) 60 91% None (Optimized)

Data Interpretation: The transition to a bulky, electron-rich ligand (XPhos) combined with 4.0 equivalents of K3PO4 allows the reaction to proceed at a lower temperature (60 °C), completely suppressing protodeboronation while preventing Pd-coordination by the unprotected heteroatoms.

Section 3: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Objective: Synthesis of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid via optimized Suzuki-Miyaura coupling.

Step 1: Reagent Preparation

  • To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (201 mg, 1.0 mmol) and (4-hydroxy-3-methoxyphenyl)boronic acid pinacol ester (300 mg, 1.2 mmol).

  • Add anhydrous Potassium Phosphate (K3PO4) (849 mg, 4.0 mmol) and XPhos Pd G2 precatalyst (15.7 mg, 0.02 mmol, 2 mol%).

  • Causality: 4.0 equivalents of base are strictly required. Two equivalents deprotonate the -OH and -COOH groups to prevent catalyst poisoning, while the remaining base activates the boronate ester for transmetalation.

  • Self-Validation Checkpoint: Ensure the solid mixture is free-flowing. Clumping indicates moisture in the K3PO4, which will prematurely hydrolyze the boronate ester and accelerate protodeboronation. If clumping is observed, discard and use freshly dried base.

Step 2: Solvent Addition and Rigorous Degassing

  • Seal the Schlenk flask with a rubber septum.

  • Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.

  • Subject the mixture to three consecutive freeze-pump-thaw cycles.

  • Causality: Oxygen must be entirely excluded to prevent the oxidative homocoupling of the electron-rich boronate ester.

  • Self-Validation Checkpoint: During the final thaw cycle, no gas bubbles should evolve from the solution under static vacuum.

Step 3: Reaction Execution

  • Backfill the flask with Argon and heat the reaction mixture in an oil bath set to 60 °C with vigorous stirring (800 rpm) for 8 hours.

  • Causality: A lower temperature of 60 °C is deliberately chosen. The highly active XPhos Pd G2 catalyst allows oxidative addition to occur at this temperature, safely outcompeting the thermal degradation (protodeboronation) of the boronate ester.

  • Self-Validation Checkpoint: At the 2-hour mark, withdraw a 10 µL aliquot under Argon. Dilute in MeCN and analyze via LC-MS. You must observe the desired product mass (m/z 243.07 for [M-H]-). The absence of m/z 123 (guaiacol) confirms that protodeboronation has been successfully suppressed.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature and dilute with 10 mL of water.

  • Wash the aqueous layer with Diethyl Ether (2 x 10 mL) to remove non-polar impurities and phosphine ligands. (Discard the organic layer).

  • Carefully acidify the aqueous layer to pH 2 using 1M HCl.

  • Causality: Acidification reprotonates the carboxylate and phenolate, rendering the target biphenyl product insoluble in water.

  • Extract the cloudy aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified via recrystallization from ethanol/water.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: nih.gov URL: [Link]

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: ed.ac.uk URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: yonedalabs.com URL: [Link]

Sources

Optimization

Optimizing LC-MS/MS mobile phase parameters for 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid detection

Welcome to the technical support guide for the LC-MS/MS analysis of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS/MS analysis of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring both scientific integrity and successful outcomes.

Section 1: Analyte Fundamentals & Initial Method Setup

This section addresses the most frequently asked questions regarding the foundational parameters for analyzing this specific biphenyl carboxylic acid derivative.

FAQ 1: What are the key physicochemical properties of this analyte, and how do they influence the LC-MS/MS method?

Understanding the analyte's properties is the critical first step in developing a robust method. 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid possesses two key ionizable functional groups: a carboxylic acid and a phenolic hydroxyl group. These dictate its behavior in a reversed-phase chromatography system.

PropertyEstimated ValueSignificance for Method Development
Molecular Formula C₁₄H₁₂O₄Determines the monoisotopic mass for MS detection.
Molecular Weight 244.24 g/mol Used for preparing standard solutions.[1]
pKa (Carboxylic Acid) ~4.1The carboxylic acid is the most acidic functional group and will be deprotonated at a pH above this value. A predicted pKa for the similar 4'-Methoxy-biphenyl-3-carboxylic acid is 4.15.[2]
pKa (Phenolic OH) ~9-10The phenolic hydroxyl group is weakly acidic and will only deprotonate at a much higher pH.
logP ~3.78This value indicates that the compound is moderately hydrophobic and well-suited for retention on standard reversed-phase columns like a C18.[1]

The primary takeaway is the acidic nature of the carboxylic acid group. The choice of mobile phase pH relative to its pKa of ~4.1 will be the most critical parameter controlling both chromatographic retention and ionization efficiency.

FAQ 2: Should I use positive or negative ion mode for detection?

For molecules with a carboxylic acid group, negative ion electrospray ionization (ESI) is strongly recommended as the primary choice .

Causality: The carboxylic acid group readily loses a proton (deprotonates) to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient in the ESI source, typically leading to a strong signal and excellent sensitivity.[3][4] While positive ion mode can sometimes yield detectable signals through the formation of adducts with ions present in the mobile phase (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺), the intensity is generally much lower and less reliable for quantitative analysis compared to the deprotonated molecule in negative mode.[5]

G Analyte Analyte Structure (Carboxylic Acid Present) Neg_Mode Negative Ion Mode (ESI-) Analyte->Neg_Mode Recommended Pos_Mode Positive Ion Mode (ESI+) Analyte->Pos_Mode Possible but not optimal Deprotonation Efficient Deprotonation [M-H]⁻ Neg_Mode->Deprotonation Adduct Adduct Formation [M+H]⁺, [M+NH₄]⁺ Pos_Mode->Adduct Primary Primary Choice: High Sensitivity Deprotonation->Primary Secondary Secondary Choice: Lower Sensitivity Adduct->Secondary

Caption: Decision logic for selecting the optimal ionization mode.

Section 2: Mobile Phase Optimization & Protocol

Optimizing the mobile phase is a balancing act between achieving good chromatographic peak shape and maximizing MS sensitivity.

FAQ 3: What is the best mobile phase pH for both chromatography and sensitivity?

This is the central challenge. There is an inherent conflict:

  • For Good Chromatography (Retention & Peak Shape): An acidic mobile phase (pH ~2.5-3.0) is ideal. By keeping the pH at least one unit below the analyte's pKa (~4.1), the carboxylic acid remains fully protonated (neutral). This neutral form is more hydrophobic, leading to better retention on a C18 column and minimizing peak tailing caused by interactions with the stationary phase.[6][7]

  • For Good Sensitivity (Negative ESI): A higher pH would seem logical to promote the formation of the [M-H]⁻ ion needed for detection.[3][8]

The Expert Recommendation: Start with an acidic mobile phase (e.g., pH 3.0 using 0.1% formic acid). While it seems counterintuitive for negative ion mode, many acidic compounds ionize sufficiently well under these conditions. Furthermore, acidic modifiers can surprisingly enhance negative-ion ESI response for certain molecules, a phenomenon attributed to complex gas-phase proton transfer mechanisms in the ESI source.[9][10] If sensitivity is still low, you can cautiously increase the pH or switch to a different modifier system.

G cluster_0 Mobile Phase pH Optimization Start {Start Optimization} Low_pH Low pH (~3.0) 0.1% Formic Acid + Good Retention + Good Peak Shape - Potentially Lower Ionization Start->Low_pH Recommended Starting Point Evaluate {Evaluate Sensitivity & Chromatography} Low_pH->Evaluate High_pH Higher pH (~5-7) Ammonium Acetate - Poor Retention - Potential Peak Tailing + Promotes Deprotonation High_pH->Evaluate Re-evaluate Evaluate->High_pH Sensitivity Too Low Optimal {Method Optimized} Evaluate->Optimal Performance Acceptable

Caption: Workflow for mobile phase pH optimization.

FAQ 4: Which organic solvent and additives should I use?
  • Organic Solvent: Both acetonitrile and methanol are suitable. Acetonitrile often provides sharper peaks and lower backpressure, making it a common first choice.

  • Additives:

    • 0.1% Formic Acid: Excellent starting point. Provides an acidic pH for good chromatography and is highly compatible with MS.[11][12]

    • 0.1% Acetic Acid: A slightly weaker acid than formic acid. Some studies have shown that acetic acid can be more effective than formic acid at enhancing the negative-ion ESI response of phenolic compounds.[9][10] If sensitivity is an issue with formic acid, this is an excellent alternative.

    • Ammonium Acetate or Ammonium Formate (e.g., 5-10 mM): These are buffered salt additives. They can be used to control pH more precisely and can sometimes improve peak shape and ionization efficiency, especially if you need to operate at a pH closer to the analyte's pKa.[5][13]

Protocol: Initial LC Method Parameters

This protocol provides a robust starting point for method development.

  • LC System: Standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: High-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)%B
0.010
1.010
8.095
10.095
10.110
12.010
  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transition: To be determined by infusing a standard solution of the analyte. Optimize cone/declustering potential and collision energy to find the most intense precursor ion ([M-H]⁻) and product ion.

Section 3: Troubleshooting Common Issues

This section provides solutions to specific problems you may encounter during your experiments.

FAQ 5: My peak is tailing severely. What is the cause and how can I fix it?

Peak tailing for an acidic analyte like this is almost always caused by secondary interactions between the deprotonated (anionic) form of the analyte and residual, positively charged sites or acidic silanol groups on the silica stationary phase.[14][15][16]

Troubleshooting Flowchart:

G Problem Problem: Severe Peak Tailing Check_pH Step 1: Check Mobile Phase pH Is pH < pKa (~4.1)? Problem->Check_pH Lower_pH Solution: Lower pH to ~2.5-3.0 (e.g., 0.1% Formic Acid) Check_pH->Lower_pH No Check_Column Step 2: Evaluate Column Is it a modern, high-purity, end-capped column? Check_pH->Check_Column Yes New_Column Solution: Switch to a high-purity end-capped C18 column Check_Column->New_Column No Check_Overload Step 3: Check for Overload Is the sample concentration too high? Check_Column->Check_Overload Yes Dilute_Sample Solution: Dilute the sample or reduce injection volume Check_Overload->Dilute_Sample Yes

Caption: Troubleshooting guide for peak tailing.

  • Confirm Mobile Phase pH: The most common culprit is a mobile phase pH that is too high, causing partial or full deprotonation of the carboxylic acid. Ensure your mobile phase pH is below 3.0 to keep the analyte in its neutral form.[7][15]

  • Use a High-Purity Column: Older or lower-quality C18 columns have more exposed silanol groups, which are notorious for causing peak tailing with acidic and basic compounds.[16] Using a modern, high-purity, end-capped silica column will significantly reduce these secondary interactions.

  • Check for Mass Overload: Injecting too much analyte can saturate the stationary phase and lead to tailing. Try reducing the injection volume or diluting the sample.

FAQ 6: I have poor sensitivity or no signal. What should I do?
  • Confirm Ionization Mode: Double-check that you are operating in negative ion mode (ESI-) .

  • Optimize MS Parameters: Infuse a fresh, reasonably concentrated standard solution (~1 µg/mL) of the analyte directly into the mass spectrometer to optimize the precursor ion ([M-H]⁻) and find the most stable and intense fragment ion(s). Pay close attention to the cone voltage/declustering potential.

  • Evaluate Mobile Phase Additive: If using 0.1% formic acid and sensitivity is poor, switch the mobile phase to Water/Acetonitrile with 0.1% acetic acid . As noted, acetic acid can sometimes provide a better response for phenolics in negative mode.[9][10]

  • Consider Ion Suppression: If analyzing the analyte in a complex matrix (like plasma or tissue extract), co-eluting matrix components can suppress the ionization of your target analyte. Adjusting the gradient to move the analyte's retention time away from the "void volume" where many polar interferences elute can significantly improve the signal-to-noise ratio.

References

  • PubChem. (n.d.). 4'-Methoxy-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2003). 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). Retrieved from [Link]

  • ChemSrc. (n.d.). 4-HYDROXY-4'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Płotka-Wasylka, J., et al. (2022). Optimization of Extraction and HPLC–MS/MS Profiling of Phenolic Compounds from Red Grape Seed Extracts Using Conventional and Deep Eutectic Solvents. Molecules, 27(16), 5260. Retrieved from [Link]

  • An, J., et al. (2004). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 76(3), 549-556. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • A-Z of MRM. (2025). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Retrieved from [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]

  • Moldoveanu, S. C., & congratulated, I. (2014). An LC-MS Method for the Analysis of Some Organic Acids in Tobacco Leaf, Snus, and Wet Snuff. Contributions to Tobacco & Nicotine Research, 26(1), 13-26. Retrieved from [Link]

  • Vuckovic, D., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 105. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Pan, C., & Cooke, M. (2012). Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Journal of Chromatographic Science, 50(3), 229-239. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Cole, R. B., & An, J. (2004). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 76(3), 549-556. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidative degradation of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the oxidative degradation of 4'-Hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the oxidative degradation of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid during long-term storage.

Unlike simple biphenyls, this compound contains a highly reactive structural liability. This guide will provide you with the mechanistic causality behind its degradation, field-proven troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to ensure absolute scientific integrity in your workflows.

🔬 Core Mechanism: The Oxidative Vulnerability

To properly store this compound, you must first understand why it degrades. The molecule features a biphenyl core with a carboxylic acid on Ring A, and a 4-hydroxy-3-methoxy moiety (a guaiacol-like derivative) on Ring B.

While the carboxylic acid and the biphenyl backbone are highly stable, the 4-hydroxy-3-methoxy group is notoriously susceptible to autoxidation [1]. The electron-donating methoxy group (-OCH₃) positioned ortho to the phenolic hydroxyl group significantly lowers the O-H bond dissociation energy. When exposed to ambient oxygen, light, or trace transition metals (e.g., Fe³⁺, Cu²⁺), the phenol readily loses a hydrogen atom to form a resonance-stabilized phenoxy radical [2, 5].

Once formed, this radical initiates a cascade of degradation pathways:

  • Further Oxidation : Loss of an additional electron yields highly reactive, deeply colored (yellow/red/brown) diphenoquinones.

  • Radical Coupling : Phenoxy radicals rapidly couple via C-C or C-O linkages to form dimers and insoluble polymeric aggregates [2].

OxidationPathway A 4'-OH-3'-OMe-Biphenyl Carboxylic Acid B Phenoxy Radical Intermediate A->B O2, Light, or Trace Metals (Fe/Cu) C Diphenoquinone (Colored Degradant) B->C Further Oxidation (-e-, -H+) D Oligomers / Dimers (Insoluble) B->D Radical Coupling (C-C or C-O bonds)

Oxidative degradation pathway of the 4'-hydroxy-3'-methoxy moiety.

🛠️ Troubleshooting & FAQs

Q1: My solid powder has changed from off-white to a yellowish-brown color over the past 3 months. Is it still usable? A1: Discoloration is the primary macroscopic indicator of oxidative degradation, specifically the formation of quinone-like byproducts [1]. Even a 1-2% degradation can cause significant browning due to the high molar absorptivity of quinones. Do not use it directly. You must verify purity via HPLC-UV (monitoring at 254 nm and 280 nm). If purity has dropped below your acceptable threshold (e.g., >95%), repurification via preparative HPLC or recrystallization is mandatory.

Q2: I prepared a 10 mM stock solution in DMSO, but I am seeing extra peaks in my LC-MS chromatogram after a week at 4°C. Why? A2: Phenolic compounds degrade exponentially faster in solution than in the solid state [1]. DMSO is hygroscopic and readily absorbs moisture and dissolved oxygen from the headspace of the vial. The extra peaks you observe are likely dimers (mass = 2M - 2H) or quinone derivatives (mass = M - 2H) resulting from radical coupling [2]. Solutions must be aliquoted, purged with an inert gas, and stored at -80°C.

Q3: Can I add an antioxidant to my stock solution to prevent this? A3: Yes. The addition of a sacrificial antioxidant such as BHT (Butylated hydroxytoluene) at 0.01% - 0.1% (w/v) is highly effective [4]. BHT acts as a radical scavenger, intercepting peroxyl radicals before they can propagate the oxidation of your biphenyl compound. Caution: Ensure that BHT does not interfere with your downstream biological or analytical assays.

📊 Quantitative Stability Matrix

To facilitate rapid decision-making, the following table synthesizes the expected stability of the compound under various storage conditions based on the behavior of highly similar 4-hydroxy-3-methoxy derivatives[1, 5].

Storage FormatTemperatureAtmosphereLight ExposureEstimated Shelf Life (>98% Purity)
Solid Powder Room Temp (20°C)Ambient AirLight< 1 Month
Solid Powder 4°CAmbient AirDark3 - 6 Months
Solid Powder -20°CArgon PurgedDark> 24 Months
Solution (DMSO) Room Temp (20°C)Ambient AirLight< 48 Hours
Solution (DMSO) 4°CAmbient AirDark1 - 2 Weeks
Solution (DMSO) -80°CArgon PurgedDark6 - 12 Months

🧪 Standard Operating Procedures (SOPs)

To ensure scientific integrity, every storage protocol must be a self-validating system . The following SOPs incorporate built-in controls to verify that your storage conditions are actually working.

SOP 1: Ideal Long-Term Storage Preparation

StorageWorkflow Start Compound Reception Decision Storage Format? Start->Decision Solid Solid Powder Decision->Solid Solution Stock Solution Decision->Solution SolidStep1 Transfer to Amber Glass Vial Solid->SolidStep1 SolStep1 Dissolve in Degassed Solvent Solution->SolStep1 SolidStep2 Flush with Argon (Inert Gas) SolidStep1->SolidStep2 SolidStep3 Seal with PTFE-lined Cap Store at -20°C SolidStep2->SolidStep3 SolStep2 Add 0.1% BHT (Optional) SolStep1->SolStep2 SolStep3 Aliquot into Amber Vials Argon Flush & Store at -80°C SolStep2->SolStep3

Self-validating workflow for long-term storage preparation.

Step-by-Step Methodology:

  • Baseline Validation (Critical): Before storing, run a baseline HPLC-UV assay of the fresh compound. Save this chromatogram. You cannot measure degradation if you do not know your starting purity.

  • Container Selection: Transfer the compound into an amber glass vial (to prevent UV-induced radical initiation) equipped with a PTFE-lined screw cap. Avoid rubber septa, which are permeable to oxygen over time.

  • Argon Flushing: Direct a gentle stream of Argon gas (heavier than air and nitrogen) into the vial for 15–20 seconds to displace ambient oxygen [3].

  • System Validation (The "Canary" Vial): How do you know your Argon flush technique actually works? Prepare a parallel control vial containing a highly oxidation-sensitive standard (e.g., pure ascorbic acid or pure guaiacol) using the exact same flushing technique. If the control vial discolors over the next month, your flushing technique or vial seal is failing.

  • Storage: Seal tightly with Parafilm over the cap threads and store at -20°C (for solids) or -80°C (for solutions).

SOP 2: Forced Degradation & Stability Verification Assay

If you suspect your stored batch has degraded, run this assay to confirm.

  • Sample Prep: Dissolve 1 mg of the stored compound in 1 mL of HPLC-grade Acetonitrile/Water (50:50).

  • Positive Control (Forced Degradation): Take a 100 µL aliquot of the fresh sample, add 10 µL of 3% H₂O₂, and leave at room temperature for 4 hours. This forces the oxidative degradation pathway [1].

  • Chromatography: Run both the stored sample and the forced-degraded sample on a C18 Reverse-Phase HPLC column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA over 15 minutes).

  • Analysis: Compare the chromatograms. If the stored sample exhibits the same secondary peaks (typically eluting slightly earlier due to increased polarity of quinones) as the forced-degradation control, oxidative degradation is confirmed.

📚 References

  • Photochemical Aging of Guaiacol by Fe(III)–Oxalate Complexes in Atmospheric Aqueous Phase. Shanghai University / ACS Earth and Space Chemistry.[Link]

  • How Can I Protect My Lipid From Oxidation? Avanti Polar Lipids / Croda.[Link]

  • Oxidation characteristics and thermal stability of Butylated hydroxytoluene. Arabian Journal of Chemistry.[Link]

  • The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid. PMC / National Institutes of Health.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectroscopy of Substituted Biphenyls: Unraveling the Electronic Effects of Hydroxy, Methoxy, and Carboxylic Acid Groups

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Biphenyl scaffolds are a cornerstone in the design of new therapeutic agents...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Biphenyl scaffolds are a cornerstone in the design of new therapeutic agents, and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming their structure and understanding their electronic properties. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid against a series of standard biphenyls. By examining the influence of hydroxyl, methoxy, and carboxylic acid substituents, we will delve into the nuances of chemical shifts and coupling constants, offering field-proven insights into the interpretation of these complex spectra.

Introduction: The Power of NMR in Biphenyl Characterization

The biphenyl moiety, consisting of two connected phenyl rings, presents a unique spectroscopic challenge. The rotation around the central C-C bond and the electronic communication between the two rings are highly sensitive to the nature and position of substituents. NMR spectroscopy provides a powerful lens to probe these subtleties. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is, in turn, modulated by the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of our target molecule, 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, and compare it with unsubstituted biphenyl, 4-hydroxybiphenyl, and 3-methoxybiphenyl. This comparative approach allows for a clear understanding of the individual and combined effects of the substituents on the spectral features.

Comparative NMR Data Analysis

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)

CompoundAromatic Protons (ppm)Other Protons (ppm)
Biphenyl 7.34 (t, 2H), 7.44 (t, 4H), 7.60 (d, 4H)[1]-
4-Hydroxybiphenyl 6.94 (d, 2H), 7.33 (t, 1H), 7.45 (t, 2H), 7.52 (d, 2H)[1]4.83 (s, 1H, -OH)[1]
3-Methoxybiphenyl 6.90-7.00 (m, 1H), 7.15-7.25 (m, 2H), 7.30-7.45 (m, 3H), 7.50-7.60 (m, 3H)3.88 (s, 3H, -OCH₃)[1]
4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (Predicted) ~6.95 (d, 1H), ~7.10 (dd, 1H), ~7.20 (d, 1H), ~7.55 (t, 1H), ~7.80 (d, 1H), ~8.05 (d, 1H), ~8.25 (s, 1H)~3.90 (s, 3H, -OCH₃), ~9.50 (s, 1H, -OH), ~13.0 (s, 1H, -COOH)

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

CompoundAromatic Carbons (ppm)Other Carbons (ppm)
Biphenyl 127.1, 127.2, 128.7, 141.2[1]-
4-Hydroxybiphenyl 115.7, 126.8, 128.4, 128.8, 134.1, 140.8, 155.1[1]-
3-Methoxybiphenyl 112.5, 112.9, 119.7, 127.2, 128.1, 128.8, 129.8, 141.1, 142.9, 160.055.2 (-OCH₃)
4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (Predicted) ~110.1, ~115.8, ~121.5, ~129.0, ~130.5, ~131.0, ~132.5, ~133.0, ~142.0, ~145.0, ~147.0, ~155.5~56.0 (-OCH₃), ~168.0 (-COOH)

Deciphering Substituent Effects: An Expert's Perspective

The observed variations in chemical shifts across these molecules are not random; they are a direct consequence of the electronic effects exerted by the substituents. Understanding these effects is key to accurate spectral interpretation.

  • The Unsubstituted Biphenyl: In the parent biphenyl molecule, the protons resonate in the aromatic region between 7.3 and 7.6 ppm. The carbons show four distinct signals, corresponding to the ipso, ortho, meta, and para positions.

  • The Influence of a Hydroxyl Group (-OH): The hydroxyl group is a strong activating group, donating electron density to the aromatic ring through resonance. This increased electron density leads to greater shielding of the nuclei. Consequently, in 4-hydroxybiphenyl, the protons on the substituted ring, particularly those ortho and para to the -OH group, are shifted upfield (to lower ppm values) compared to biphenyl. The carbon directly attached to the -OH group (ipso-carbon) is significantly deshielded due to the electronegativity of the oxygen atom, while the ortho and para carbons are shielded.

  • The Role of a Methoxy Group (-OCH₃): Similar to the hydroxyl group, the methoxy group is also an electron-donating group, though its effect is slightly modulated by the inductive withdrawal of the methyl group. In 3-methoxybiphenyl, we observe an upfield shift of the protons and carbons ortho and para to the methoxy group. The methoxy protons themselves give a characteristic sharp singlet at around 3.88 ppm.

  • The Impact of a Carboxylic Acid Group (-COOH): In contrast to the -OH and -OCH₃ groups, the carboxylic acid group is a deactivating, electron-withdrawing group. It withdraws electron density from the aromatic ring through both inductive and resonance effects. This deshields the aromatic protons and carbons, causing them to resonate at higher ppm values (downfield). The proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very high chemical shift, often above 10 ppm.

Synergistic Effects in 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid:

In our target molecule, these effects are combined.

  • Ring A (with -COOH): The carboxylic acid group at the 3-position will deshield the protons on this ring, shifting them downfield.

  • Ring B (with -OH and -OCH₃): The electron-donating hydroxyl and methoxy groups at the 4'- and 3'-positions, respectively, will shield the protons on this ring, shifting them upfield. The interplay of these two groups will result in a complex but predictable splitting pattern.

This understanding of fundamental substituent effects allows for the confident, albeit predictive, assignment of the complex NMR spectra of polysubstituted biphenyls.

Experimental Protocols

To ensure the reproducibility and accuracy of NMR data, standardized experimental procedures are crucial. The following sections detail the protocols for sample preparation and data acquisition.

Diagram of the Experimental Workflow

Sources

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